4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
Beschreibung
BenchChem offers high-quality 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
4-methyl-5-oxo-1,4-oxazepane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-8-4-5(7(10)11)12-3-2-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
WGOZHJBWJGECQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(OCCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Therapeutic potential of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid in drug design
The following technical guide details the therapeutic potential, structural utility, and synthesis of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid . This document is structured for drug discovery professionals, focusing on the molecule's role as a high-value peptidomimetic scaffold.
A Versatile Peptidomimetic for Fragment-Based Drug Design (FBDD)
Executive Summary
In modern medicinal chemistry, the transition from peptide hits to small-molecule leads is often bottlenecked by poor bioavailability and rapid metabolic clearance. 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid represents a privileged scaffold designed to overcome these limitations.
Structurally, it functions as a conformationally constrained amino acid surrogate . The 7-membered oxazepane ring, locked by the 5-oxo (lactam) functionality, forces the backbone into a geometry that mimics the
Primary Therapeutic Applications:
-
Integrin Antagonism: Inhibitors of LFA-1/ICAM-1 interactions (Anti-inflammatory).
-
Protease Inhibition: Scaffolds for cysteine and serine protease inhibitors.
-
Oncology: MDM2/p53 interaction inhibitors (mimicking the p53 transactivation domain).
Structural Architecture & Pharmacophore Analysis
The therapeutic value of this molecule lies in its ability to freeze bioactive conformations.
| Feature | Structural Element | Medicinal Chemistry Function |
| Ring Size | 1,4-Oxazepane (7-membered) | Provides intermediate flexibility compared to rigid prolines (5-membered) and floppy linear chains, allowing "induced fit" binding. |
| Constraint | 5-Oxo group (Lactam) | Planarizes the N4-C5 bond, enforcing a specific dihedral angle ( |
| Solubility | 1-Oxygen | Increases aqueous solubility compared to carbocyclic analogues (diazepines or cycloheptanes). |
| Permeability | 4-Methyl group | Critical Feature: Reduces TPSA (Topological Polar Surface Area) and prevents |
| Handle | 2-Carboxylic Acid | Serves as the C-terminal anchor for coupling or interacting with positively charged active site residues (e.g., Arginine). |
2.1 Pharmacophore Visualization (DOT)
The following diagram illustrates how the scaffold mimics a dipeptide
Figure 1: Pharmacophore mapping of the oxazepane scaffold showing its dual role in structural mimicry and metabolic defense.
Therapeutic Target Landscape
3.1 Integrin Antagonism (LFA-1/ICAM-1)
The 1,4-oxazepane scaffold is a bioisostere of the 1,4-diazepane scaffolds used in potent LFA-1 antagonists. LFA-1 (Lymphocyte Function-Associated Antigen-1) is crucial for T-cell adhesion.
-
Mechanism: The carboxylic acid at position 2 mimics the aspartate residue of the natural ligand, coordinating with the Metal Ion Dependent Adhesion Site (MIDAS) in the integrin I-domain.
-
Advantage: The oxazepane ether oxygen (position 1) provides a hydrogen bond acceptor that can interact with backbone amides in the receptor, distinct from the diazepane NH which acts as a donor.
3.2 MDM2/p53 Inhibition
The p53 tumor suppressor protein interacts with MDM2 via an
-
Application: The 4-methyl-5-oxo-1,4-oxazepane scaffold serves as a central core to orient hydrophobic side chains (attached via the 2-COOH or substituted at C6/C7) in the correct spatial arrangement to fill the MDM2 hydrophobic pocket.
Chemical Synthesis Strategy
Synthesizing the 4-Methyl variant requires a specific route to ensure enantiopurity at the C2 position. The most robust method utilizes Serine as the chiral pool starting material.
4.1 Retrosynthetic Analysis
-
Target: 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid.
-
Precursors: L-Serine (provides chirality at C2), Acryloyl chloride or equivalent 3-carbon synthon.
-
Key Step: Intramolecular Michael addition or alkylation-cyclization.
4.2 Step-by-Step Synthesis Protocol
Note: This protocol is adapted for the N-methylated specific target.
Step 1: N-Methylation and Protection of Serine
-
Reagents: L-Serine methyl ester hydrochloride, Benzaldehyde, NaBH4, Formic acid/Formaldehyde (Eschweiler-Clarke).
-
Procedure: Convert L-Serine methyl ester to
-methyl-L-serine methyl ester. Protect the amine with Boc anhydride if stepwise cyclization is preferred, or proceed directly if using acrylate.-
Checkpoint: Verify monomethylation via NMR.
-
Step 2: O-Alkylation / Acylation
-
Reagents: 3-bromopropionyl chloride or Acryloyl chloride.
-
Reaction: React
-methyl-L-serine methyl ester with acryloyl chloride in DCM/TEA at 0°C. -
Intermediate:
-acryloyl- -methyl-serine methyl ester.
Step 3: Cyclization (The Critical Step)
-
Method: Intramolecular Michael Addition (base-catalyzed).
-
Reagents: Potassium tert-butoxide (KOtBu) in THF, dilute conditions (to favor intramolecular reaction).
-
Mechanism: The serine hydroxyl group attacks the
-carbon of the acrylamide moiety.
Step 4: Hydrolysis
-
Reagents: LiOH in THF/Water.
-
Action: Hydrolysis of the methyl ester at C2 to the free carboxylic acid.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
4.3 Synthesis Workflow Diagram (DOT)
Figure 2: Synthetic route from L-Serine to the target oxazepane scaffold.
Validation Protocols: Microsomal Stability
A key claim of the 4-methyl-5-oxo scaffold is enhanced metabolic stability. The following assay validates this property against standard peptide isosteres.
Objective: Determine the intrinsic clearance (
Protocol:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation:
-
Mix test compound (final conc. 1 µM) with pooled HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Success Criteria:
References
-
PubChem. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5.[3] National Library of Medicine. [Link]
-
Kovari, D. et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]
-
Gao, L. et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[2] RSC Advances, 10(59), 35906-35916.[2] [Link]
-
Weide, T. et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.[4][5] Bioorganic & Medicinal Chemistry Letters. (Cited for biological rationale of the 7-membered lactam scaffold class). [Link]
-
Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Buy (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid [smolecule.com]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 71305948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 5-oxo-1,4-oxazepane-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-oxo-1,4-oxazepane-2-carboxylic acid core represents a significant and relatively recent development in the landscape of heterocyclic chemistry, offering a unique three-dimensional architecture that has garnered increasing interest in medicinal chemistry. This technical guide provides a comprehensive overview of the historical evolution and discovery of this scaffold and its analogs. We will delve into the early synthetic explorations of the broader 1,4-oxazepane and 1,4-oxazepan-5-one systems, tracing the synthetic innovations that paved the way for the introduction of the crucial 2-carboxylic acid functionality. Furthermore, this guide will explore the burgeoning understanding of the structure-activity relationships (SAR) that underscore the therapeutic potential of these compounds, particularly in the realm of central nervous system disorders and beyond. Detailed experimental protocols for key synthetic transformations are provided to empower researchers in this exciting and evolving field.
Introduction: The Allure of the 1,4-Oxazepane Scaffold
Seven-membered heterocyclic rings, such as the 1,4-oxazepane scaffold, occupy a unique chemical space that has been increasingly exploited in the quest for novel therapeutic agents. Their inherent non-planar conformations provide a rich three-dimensional diversity that allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The incorporation of both an oxygen and a nitrogen atom within the 1,4-oxazepane ring imparts a favorable balance of hydrophilicity and lipophilicity, influencing key pharmacokinetic properties such as solubility and membrane permeability.
Historically, the exploration of 1,4-oxazepine and its saturated counterpart, 1,4-oxazepane, has led to the discovery of compounds with a wide array of biological activities. Early investigations into aryl-fused 1,4-oxazepines revealed their potential as psychoneurotic, antihistaminic, and analgesic agents.[1] This foundational work laid the groundwork for more recent discoveries, including their application as potent anticonvulsants and antifungal agents.[2]
The Genesis of the 5-oxo-1,4-oxazepane Core: A Synthetic Journey
The introduction of a carbonyl group at the 5-position of the 1,4-oxazepane ring marked a pivotal moment in the evolution of this scaffold. This modification not only introduces a potential hydrogen bond acceptor but also provides a key handle for further synthetic elaboration. The synthesis of the 1,4-oxazepan-5-one core has been approached through various synthetic strategies, often involving intramolecular cyclization reactions.
Early Synthetic Strategies and the Rise of Benzofused Analogs
Much of the early work in this area focused on the synthesis of benzo-fused 1,4-oxazepin-5-ones. These efforts were driven by the established therapeutic potential of related benzodiazepinone structures. A notable and efficient method for the synthesis of benzo-1,4-oxazepine derivatives involves a tandem transformation of C-N coupling followed by C-H carbonylation.[3] This approach highlights the ingenuity required to construct this seven-membered ring system. Review chapters dedicated to the chemistry of 1,4-oxazepines and their thiazepine analogs have appeared in comprehensive heterocyclic chemistry series, indicating their growing importance in the field.[4]
Modern Synthetic Routes to the 1,4-Oxazepan-5-one Scaffold
More recent synthetic innovations have provided more direct access to the core 1,4-oxazepan-5-one ring system. A significant advancement in this area is the base-promoted exo-mode cyclization of alkynyl alcohols, which offers a metal-free and regioselective route to 1,4-oxazine and 1,4-oxazepine derivatives.[5] This method underscores a shift towards more sustainable and efficient synthetic methodologies.
A particularly powerful and versatile approach to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids was reported in 2020.[2] This solid-phase synthesis utilizes polymer-supported homoserine as a chiral starting material, allowing for the stereocontrolled construction of the heterocyclic ring.
The Crucial Innovation: Introduction of the 2-Carboxylic Acid Moiety
The incorporation of a carboxylic acid group at the 2-position of the 5-oxo-1,4-oxazepane scaffold was a strategic decision driven by the desire to enhance the drug-like properties of these molecules. The carboxylic acid functionality can act as a key pharmacophore, participating in hydrogen bonding and ionic interactions with biological targets. Furthermore, it can improve aqueous solubility and provide a handle for the formation of prodrugs.
The 2020 publication detailing the synthesis of chiral 1,4-oxazepane-5-carboxylic acids represents a landmark in the development of this class of compounds.[2] This work not only provided a robust synthetic route but also opened the door to a systematic exploration of the structure-activity relationships of these analogs.
Therapeutic Potential and Biological Activities
The unique structural features of 5-oxo-1,4-oxazepane-2-carboxylic acid analogs have made them attractive candidates for a range of therapeutic applications, with a particular focus on disorders of the central nervous system.
Modulators of CNS Receptors
Early work on the broader class of 1,4-oxazepane derivatives identified their potential as ligands for CNS receptors. For instance, a series of 2,4-disubstituted 1,4-oxazepanes were synthesized and evaluated as selective dopamine D4 receptor ligands, with potential applications as antipsychotics without the extrapyramidal side effects associated with older drugs.[6]
Structure-Activity Relationship (SAR) Insights
The systematic exploration of substituents on the 5-oxo-1,4-oxazepane-2-carboxylic acid core is beginning to reveal key structure-activity relationships. A comparative analysis of various 1,4-oxazepane derivatives has shown that the nature and position of substituents significantly influence their biological activity.[7] For example, in a series of dopamine D4 receptor ligands, substitution at the 2-position of the oxazepane ring with a small alkyl group was found to enhance affinity.[7]
The following table summarizes key SAR insights for related 1,4-oxazepane derivatives targeting CNS receptors:
| Target | Scaffold | Key SAR Observations | Reference |
| Dopamine D4 Receptor | 2,4-disubstituted 1,4-oxazepanes | Small alkyl substitution at the 2-position enhances affinity. | [7] |
| Serotonin 5-HT1A Receptor | 1,4-Benzoxazepine derivatives | A chloro group at the 7-position of the benzoxazepine ring enhances affinity. | [7] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of key intermediates and the final 5-oxo-1,4-oxazepane-2-carboxylic acid scaffold.
General Procedure for the Synthesis of Benzo-1,4-oxazepin-5-one Derivatives via Tandem C-N Coupling/C-H Carbonylation
This protocol is adapted from the work on tandem transformations for the synthesis of benzo-1,4-oxazepine derivatives.[3]
Diagram of the Experimental Workflow:
Caption: General workflow for the synthesis of benzo-1,4-oxazepin-5-ones.
Step-by-Step Methodology:
-
To a reaction vessel are added the phenylamine (1.0 equiv), copper catalyst (e.g., CuI, 5-10 mol%), and the appropriate ligand.
-
The vessel is evacuated and backfilled with carbon dioxide.
-
The solvent (e.g., DMF) and the allyl halide (1.2 equiv) are added.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzo-1,4-oxazepin-5-one derivative.
Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids
This protocol is based on the methodology reported for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[2]
Diagram of the Synthetic Pathway:
Caption: Key steps in the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids.
Step-by-Step Methodology:
-
Fmoc Deprotection: The Fmoc-protected homoserine resin is treated with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Sulfonylation: The free amine on the resin is reacted with a suitable sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DCM).
-
N-Alkylation: The resulting sulfonamide is alkylated with a 2-bromoacetophenone derivative in the presence of a base (e.g., DBU) in a solvent such as DMF.
-
Cleavage and Cyclization: The resin is treated with a cleavage cocktail (e.g., TFA/triethylsilane) to cleave the product from the solid support and induce concomitant cyclization to form the 1,4-oxazepane-5-carboxylic acid.
-
Purification: The crude product is purified by preparative HPLC to yield the desired chiral 1,4-oxazepane-5-carboxylic acid analog.
Future Directions and Conclusion
The journey of the 5-oxo-1,4-oxazepane-2-carboxylic acid scaffold from a conceptual entity to a tangible and promising class of molecules is a testament to the continuous innovation in synthetic organic and medicinal chemistry. While significant strides have been made in the synthesis and initial biological evaluation of these analogs, the field is still in its relative infancy.
Future research will undoubtedly focus on expanding the synthetic toolbox to access a wider diversity of analogs with varied substitution patterns. A deeper understanding of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for specific biological targets. As our knowledge of this exciting scaffold grows, we can anticipate the discovery of novel therapeutic agents with the potential to address unmet medical needs, particularly in the challenging arena of central nervous system disorders.
References
-
ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Oxazepines and 1,4-Thiazepines. Retrieved from [Link]
-
Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f][7][8]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H 1 R, H 4 R, 5-HT 2A R and other selected GPCRs. Pharmacological research, 113(Pt A), 610–625. [Link]
-
Wang, Z., Li, Y., Zhang, Y., & Wang, J. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules (Basel, Switzerland), 22(10), 1639. [Link]
-
Vandavasi, J. K., Hu, W. P., Chen, H. Y., Senadi, G. C., Chen, C. Y., & Wang, J. J. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Organic letters, 14(12), 3134–3137. [Link]
-
Reymond, J. L., & Awale, M. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. BORIS Portal. [Link]
-
ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]
-
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC advances, 10(60), 36563–36571. [Link]
-
Islam, M. R., & O'Doherty, G. A. (2010). Recent structure activity relationship studies of 1,4-benzodiazepines. Current medicinal chemistry, 17(22), 2384–2419. [Link]
-
RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Retrieved from [Link]
-
Hirota, K., Sajiki, H., & Kitamura, M. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical & pharmaceutical bulletin, 48(5), 755–756. [Link]
-
Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. Retrieved from [Link]
-
van Vliet, B. J., Kruse, C. G., van Hes, R., Vulto, A. G., & Jackson, D. M. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 47(12), 3199–3207. [Link]
-
Shaabani, A., Afshari, R., Hooshmand, S. E., & Shaabani, S. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in chemistry, 7, 623. [Link]
-
Boumoud, B., Belfaitah, A., & Figadère, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules (Basel, Switzerland), 16(1), 375–383. [Link]
-
Kumar, R., & Siddiqui, N. (2012). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic chemistry, 16(2), 204–221. [Link]
-
Zhang, X., Li, X., & He, L. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. RSC medicinal chemistry, 13(10), 1183–1201. [Link]
-
Forgács, A., Cikó, A., & Faigl, F. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. The Beilstein journal of organic chemistry, 18, 59–66. [Link]
-
Aljamali, N. M. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Coupling 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic Acid in Peptides
[1][2][3]
Part 1: Technical Overview & Reagent Selection[1][2][4]
Molecule Profile & Synthetic Challenge
-
Compound: 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid.[1][2][3][4]
-
Role in Peptides: Peptidomimetic scaffold, N-terminal cap, conformational constraint.[1][2][3]
-
Chemical Nature: The molecule features a secondary carboxylic acid at position C2, adjacent to an ether oxygen (O1) and a bulky N-methylated lactam core.[1][2][3]
-
Coupling Challenges:
-
Steric Hindrance: The 7-membered ring creates a "cup-like" steric bulk around the C2-carboxylate, impeding nucleophilic attack by the peptide N-terminus.[1][2][3]
-
Epimerization Risk: The C2 position is chiral.[1][2][3][5] Activation of the carboxylate, particularly in the presence of the adjacent ether oxygen (inductive effect), increases the acidity of the C2-proton, heightening the risk of racemization during slow coupling reactions.[1][3]
-
Reactivity: As a lactam-containing acid, it lacks a free amine for chain extension; it functions exclusively as an acylating agent (C-terminal coupling).[1][2][3]
-
Strategic Reagent Selection
To overcome steric barriers while preserving chiral integrity, "power coupling" reagents with low-racemization additives are required.[1][2][3][5]
| Reagent Class | Recommended Reagent | Role/Mechanism | When to Use |
| Phosphonium Salts | PyAOP / PyBOP | Forms reactive acyloxyphosphonium species; PyAOP (7-azabenzotriazole) accelerates reaction rates over PyBOP.[1][2][3][5] | First Choice. Best for sterically hindered couplings in solution phase.[1][2][3][5] |
| Uronium/Aminium | HATU | Generates the highly reactive OAt-active ester.[1][2][3][5] The 7-aza nitrogen creates a "neighboring group effect" boosting reactivity.[1][2][3][5] | Standard SPPS. Ideal for automated synthesis and difficult sequences.[1][2][3][5] |
| Carbodiimide | DIC + Oxyma Pure | Forms unstable O-acylisourea, intercepted by Oxyma to form a safe, reactive ester.[1][2][5] | Green/Safe. Preferred for large-scale or when avoiding benzotriazoles (explosive risk).[1][2][3][5] |
| Cyclic Anhydride | T3P (Propylphosphonic anhydride) | Acts as a water scavenger/activator; does not liberate nucleophilic byproducts.[1][2][3][5] | Epimerization Control. Use if racemization at C2 is observed with HATU/PyAOP. |
Part 2: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Objective: Coupling 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid to a resin-bound peptide N-terminus.[1][2][3]
Materials:
-
Resin-bound peptide (Fmoc-deprotected, free amine).[1][2][3]
-
4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid (3.0 equiv).[1][2][3]
-
HOAt (3.0 equiv, optional but recommended for hindrance).[2][3][5]
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 minutes. Drain.
-
Pre-Activation (Critical):
-
Coupling:
-
Monitoring:
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).[1][3][5]
Protocol B: Solution Phase Coupling (Fragment Condensation)
Objective: Coupling the oxazepane acid to a complex amine or protected peptide segment in solution.[1][2][3][5]
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine component and the oxazepane acid in EtOAc (preferred for T3P) or DMF. Cool to 0°C.[1][2][3][5]
-
Base Addition: Add NMM (2.5 equiv). Stir for 5 minutes.
-
Coupling Agent: Add T3P solution dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours .
-
Workup: Dilute with EtOAc, wash with water, 1M KHSO4 (acid wash), sat. NaHCO3 (base wash), and brine.[3][5] Dry over Na2SO4.[1][2][3][5]
Part 3: Mechanism & Workflow Visualization[1][2][4]
The following diagram illustrates the activation pathway using HATU/HOAt, highlighting the critical intermediate stabilization that prevents racemization while overcoming the steric hindrance of the oxazepane ring.
[1][2][3][5] Figure 1 Caption: HATU/HOAt activation creates a stabilized ester that resists racemization despite the slow kinetics caused by the oxazepane ring's steric bulk.[1][2][3][5]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Coupling | Steric hindrance of the 7-membered ring blocks the amine approach.[1][2][3] | Double Couple: Repeat the coupling step. Switch to PyAOP (more reactive) or increase temperature to 40°C (carefully monitoring racemization). |
| Racemization (Epimerization at C2) | Over-activation or excessive base exposure (DIPEA).[1][2][3][5] | Use Collidine or TMP (weaker bases) instead of DIPEA.[1][2][3][5] Switch to T3P or DIC/Oxyma which are less basic.[1][2][3][5] |
| Capping Failure (Truncated Peptides) | The oxazepane acid is not acylating the N-terminus effectively.[1][2][3][5] | Check for aggregation. Use Microwave Irradiation (50°C, 10 min) with DIC/Oxyma to force the reaction.[2][3][5] |
References
-
El-Faham, A., & Albericio, F. (2011).[1][3][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3][5] Link[1][2][3]
-
ChemicalBook. (n.d.).[1][2][3][5] 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid Product Description. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][5] Organic Process Research & Development, 20(2), 140–177.[3][5] Link[1][2][3]
-
PubChem. (n.d.).[1][2][3][5][6] Methyl 1,4-oxazepane-2-carboxylate (Structural Analog Data). National Library of Medicine.[1][2][3][5][6] Link[1][2][3][6]
Sources
- 1. Buy (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. 4-methyl-5-oxo-1,4-oxazepane-2-carboxylic acid | 1783770-74-0 [m.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Methyl 1,4-oxazepane-2-carboxylate | C7H13NO3 | CID 56972833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing Reaction Conditions for Oxazepane Ring Formation
Introduction
The oxazepane scaffold, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, is a privileged structure in medicinal chemistry and drug discovery. Its unique three-dimensional conformation allows for precise spatial presentation of substituents, making it an attractive core for the development of novel therapeutics targeting a wide range of biological targets. However, the synthesis of seven-membered rings, including oxazepanes, presents significant challenges due to unfavorable entropic factors and transannular strain.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing reaction conditions for the efficient formation of the oxazepane ring. We will delve into the mechanistic rationale behind various synthetic strategies and provide detailed, field-proven protocols.
Key Synthetic Strategies for Oxazepane Ring Formation
The construction of the oxazepane ring can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements. The most robust and widely employed approaches include intramolecular cyclization, ring-closing metathesis (RCM), and cycloaddition reactions.
Intramolecular Cyclization: A Versatile Approach
Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including oxazepanes. This approach typically involves the formation of a carbon-oxygen or carbon-nitrogen bond within a linear precursor containing both the necessary heteroatoms and reactive functional groups.
Causality Behind Experimental Choices in Intramolecular Cyclization:
The success of an intramolecular cyclization is highly dependent on several factors:
-
Substrate Pre-organization: The linear precursor must be able to adopt a conformation that brings the reacting functional groups into close proximity. The presence of rigid elements, such as aromatic rings or double bonds, can favor the required pre-organization for cyclization.
-
Nature of the Nucleophile and Electrophile: The choice of nucleophile (e.g., an alcohol or an amine) and electrophile (e.g., an alkyl halide or a carbonyl group) dictates the type of bond being formed and the required reaction conditions.
-
Catalyst and Reaction Conditions: The use of appropriate catalysts, such as Brønsted or Lewis acids, can activate the electrophile and facilitate the cyclization.[3][4][5] The choice of solvent and temperature is also critical, as it can influence the reaction rate and selectivity.[6][7] For instance, polar aprotic solvents like DMF and acetonitrile have been shown to be favorable for certain intramolecular cyclizations.[6]
Protocol: Gold(I)-Catalyzed Intramolecular Cycloisomerization
A notable example of intramolecular cyclization is the gold(I)-catalyzed cycloisomerization of alcohol or amine-tethered vinylidenecyclopropanes to afford oxazepane derivatives.[8] This method offers mild reaction conditions and broad functional group tolerance.[8]
Experimental Workflow:
Caption: Workflow for Gold(I)-Catalyzed Oxazepane Synthesis.
Detailed Protocol:
-
Reaction Setup: To a solution of the alcohol or amine-tethered vinylidenecyclopropane (1.0 equiv) in anhydrous dichloromethane (0.04 M) under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) catalyst (e.g., [Johnphos)Au(MeCN)]SbF6, 5 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired oxazepane derivative.
Ring-Closing Metathesis (RCM): A Powerful Tool for Unsaturated Rings
Ring-closing metathesis (RCM) has emerged as a highly effective method for the synthesis of unsaturated rings, including oxazepanes.[9] This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile byproduct, ethylene.[9]
Causality Behind Experimental Choices in RCM:
-
Catalyst Selection: The choice of catalyst is paramount for a successful RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and exhibit higher activity than their first-generation counterparts, especially for the formation of sterically demanding or electron-deficient olefins.[10]
-
Solvent and Concentration: RCM reactions are typically performed in non-polar solvents such as dichloromethane (DCM) or toluene. The reaction concentration is a critical parameter to favor the intramolecular RCM over intermolecular oligomerization.[11] High dilution conditions are often employed for the formation of medium to large rings.
-
Temperature: The reaction temperature can significantly impact the catalyst's stability and activity.[10][11][12] While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[10][13] Microwave irradiation has been shown to be an effective technique for rapid and homogeneous heating, which can diminish catalyst decay and improve yields in challenging RCM reactions.[14]
-
Ethylene Removal: The removal of the ethylene byproduct can shift the equilibrium towards the desired cyclic product. This can be achieved by sparging an inert gas, such as argon or nitrogen, through the reaction mixture.[14]
Protocol: RCM for Pyrido[2,1-b][8][15]oxazepine Synthesis
A practical application of RCM is the synthesis of functionalized pyrido[2,1-b][8][15]oxazepines from 1-allyl(propargyl)-6-allyl(propargyl)oxy-1,4,5,6-tetrahydropyridines.[15]
General Chemical Transformation:
Caption: General Ring-Closing Metathesis Reaction.
Detailed Protocol:
-
Reaction Setup: Dissolve the diene substrate (1.0 equiv) in anhydrous and degassed dichloromethane (0.01 M) under an argon atmosphere.
-
Catalyst Addition: Add the second-generation Grubbs catalyst (5 mol%) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 40 °C). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired oxazepine derivative.
[5+2] Cycloaddition Reactions: A Convergent Approach
Cycloaddition reactions offer a convergent and often stereocontrolled route to cyclic systems. For the synthesis of seven-membered oxazepine rings, [5+2] cycloaddition reactions are particularly relevant.[16] This strategy involves the reaction of a five-atom component with a two-atom component to directly form the seven-membered ring.
Causality Behind Experimental Choices in [5+2] Cycloaddition:
-
Choice of Diene and Dienophile: The electronic nature and steric properties of the reacting partners are crucial for the success and regioselectivity of the cycloaddition. For instance, the reaction of imines (the two-atom component) with anhydrides like maleic or phthalic anhydride (the five-atom component) is a common strategy.[17][18][19]
-
Solvent: The choice of solvent can influence the reaction rate and, in some cases, the stereochemical outcome.[20] Dry, non-polar solvents like benzene or THF are often used to prevent hydrolysis of the anhydride and to facilitate the reaction.[16][17]
-
Temperature: Thermal conditions are typically required to overcome the activation energy of the cycloaddition. Refluxing in a suitable solvent is a common practice.
Protocol: Synthesis of 1,3-Oxazepine-4,7-diones
This protocol describes the synthesis of 1,3-oxazepine-4,7-dione derivatives via a [5+2] cycloaddition reaction between a Schiff base (imine) and maleic anhydride.[17]
Detailed Protocol:
-
Schiff Base Formation: A mixture of an appropriate aromatic aldehyde (2 mmol) and a primary amine (1 mmol) in absolute ethanol (10-15 mL) with a few drops of glacial acetic acid is heated at 70-80 °C for 30-40 minutes.[17] The formation of the Schiff base is monitored by TLC.
-
Cycloaddition Reaction: To a solution of the Schiff base (1 mmol) in dry THF, add maleic anhydride (2 mmol) dropwise under a nitrogen atmosphere.
-
Reaction Execution: Reflux the reaction mixture with stirring for approximately 4 hours.[17]
-
Workup: After cooling, the solvent is removed to yield an oily product. The product is then triturated with petroleum ether-hexane to induce precipitation.
-
Purification: The precipitate is collected by filtration to yield the 1,3-oxazepine-4,7-dione derivative.[17]
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Common Challenges | Typical Yields |
| Intramolecular Cyclization | Versatile, good for saturated and unsaturated rings, stereocontrol possible.[8][21] | Requires carefully designed linear precursors, can be slow. | Moderate to excellent (60-95%) |
| Ring-Closing Metathesis | Excellent for unsaturated rings, tolerant of many functional groups, commercially available catalysts.[14][15] | Catalyst sensitivity, potential for oligomerization, often requires dilute conditions.[11] | Good to excellent (70-95%) |
| [5+2] Cycloaddition | Convergent, can be highly stereoselective, directly forms the seven-membered ring.[16][22] | Limited substrate scope, can require harsh reaction conditions. | Moderate to good (50-85%) |
Conclusion
The synthesis of the oxazepane ring system, while challenging, is achievable through several powerful synthetic strategies. The optimal choice of method and reaction conditions depends heavily on the specific target molecule and the available resources. By understanding the underlying principles of intramolecular cyclization, ring-closing metathesis, and cycloaddition reactions, and by carefully optimizing parameters such as catalyst, solvent, temperature, and concentration, researchers can efficiently access a wide variety of oxazepane derivatives for applications in drug discovery and development. The protocols and insights provided in this application note serve as a valuable starting point for the successful synthesis and optimization of these important heterocyclic compounds.
References
-
Efficient generation of highly functionalized fused oxazepine frameworks based on a CAN-catalyzed four-component tetrahydropyridine synthesis/ring-closing metathesis sequence. Journal of Organic Chemistry. [Link]
-
A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry. [Link]
-
Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives. Organic & Biomolecular Chemistry. [Link]
-
Optimization of Ring‐Closing Metathesis: Inert Gas Sparging and Microwave Irradiation. Advanced Synthesis & Catalysis. [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi National Journal of Chemistry. [Link]
-
Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. Central Asian Journal of Medical and Natural Science. [Link]
-
Substituent-Directed Cycloisomerization Reduction Cascade for Synthesizing Oxacycles. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reactions (III). Research on Chemical Intermediates. [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
-
Preparation and Identification of Novel 1, 3-Oxazepine Derivatives by Cycloaddition Reactions [2+5] of Selected Carboxylic Acid. Journal of University of Anbar for Pure Science. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry. [Link]
-
Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
-
Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. IntechOpen. [Link]
-
Effects of Temperature and Concentration in Some Ring Closing Metathesis Reactions. ResearchGate. [Link]
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]
-
A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Letters in Organic Chemistry. [Link]
-
The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers. [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry. [Link]
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. [Link]
-
Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. DiVA. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Ring-closing metathesis of functionalized olefins. Radboud Repository. [Link]
-
Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry. [Link]
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Molecules. [Link]
-
Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society. [Link]
-
Strategies for constructing seven-membered rings: applications in natural product synthesis. Chinese Chemical Letters. [Link]
-
Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry. [Link]
-
Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society. [Link]
-
The synthesis of seven- and eight-membered rings by radical strategies. ResearchGate. [Link]
-
Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development. [Link]
-
Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules. [Link]
-
Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. ResearchGate. [Link]
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold( i )-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane de ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00085K [pubs.rsc.org]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Efficient generation of highly functionalized fused oxazepine frameworks based on a CAN-catalyzed four-component tetrahydropyridine synthesis/ring-closing metathesis sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uokerbala.edu.iq [uokerbala.edu.iq]
- 17. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 18. scispace.com [scispace.com]
- 19. echemcom.com [echemcom.com]
- 20. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach [publishing.emanresearch.org]
Application Note: Protection and Deprotection Strategies for Oxazepane Carboxylic Acid Derivatives
This guide details advanced strategies for the protection and deprotection of oxazepane carboxylic acid derivatives. It focuses on the 1,4-oxazepane scaffold, a privileged structure in peptidomimetics and drug discovery due to its ability to induce specific conformational constraints (e.g.,
Executive Summary & Strategic Framework
Oxazepane carboxylic acids (e.g., 1,4-oxazepane-5-carboxylic acid) present unique synthetic challenges compared to standard proline or piperidine analogs. The seven-membered ring introduces increased conformational flexibility and steric bulk, while the ether oxygen renders the ring susceptible to acid-catalyzed opening under harsh conditions.
Successful manipulation requires a Self-Validating Orthogonal Strategy . You must select protecting groups (PGs) that allow selective deprotection without compromising the ring integrity or stereochemical purity (
The Two Primary Strategic Pillars
| Feature | Fmoc / | Boc / Benzyl Strategy |
| Primary Utility | Solid-Phase Peptide Synthesis (SPPS); Acid-sensitive side chains.[1] | Solution-phase scale-up; Base-sensitive intermediates. |
| N-Protection | Fmoc (Base labile: 20% Piperidine).[2] | Boc (Acid labile: TFA or HCl/Dioxane). |
| COOH Protection | Benzyl ester (Hydrogenolysis: H | |
| Risk Factor | Base-catalyzed elimination (diketopiperazine formation). | Acid-catalyzed ring opening (ether cleavage). |
| Recommendation | Preferred for rapid analog generation. | Preferred for robust, large-scale GMP synthesis. |
Critical Stability Considerations (The "Why" Behind the Protocol)
Before initiating synthesis, researchers must account for the specific reactivity of the oxazepane core.
-
Ether Bridge Sensitivity: The O1-C7 ether linkage in 1,4-oxazepanes is less stable than in morpholines. Strong Lewis acids or prolonged exposure to neat TFA can protonate the ether oxygen, leading to ring-opening or rearrangement. Mitigation: Always use scavengers (e.g., triethylsilane) and control temperature (
C) during acidolysis. - -Proton Acidity: The C5 proton (adjacent to the carboxylate) is acidic. Strong bases used for ester hydrolysis (e.g., LiOH in MeOH) can cause racemization, especially if the ring nitrogen is acylated (e.g., N-Fmoc or N-Acetyl), which increases the electron-withdrawing character.
Detailed Experimental Protocols
Protocol A: N-Fmoc Protection of Oxazepane Amino Acids
Target: Installation of Fmoc group on the hindered secondary amine of the oxazepane ring.
Reagents:
-
Starting Material: Unprotected oxazepane-5-carboxylic acid derivative (HCl salt).
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) [Preferred over Fmoc-Cl to reduce dipeptide byproducts].
-
Solvent: 1:1 Dioxane/Water or THF/Water.
-
Base: NaHCO
(Weak base to prevent oligomerization).
Step-by-Step Workflow:
-
Dissolution: Suspend the oxazepane amino acid (1.0 equiv) in Water/Dioxane (1:1 v/v, 0.1 M concentration).
-
pH Adjustment: Add NaHCO
(2.5 equiv) solid. Stir until gas evolution ceases and the solution is clear. -
Addition: Cool to 0°C. Add Fmoc-OSu (1.1 equiv) dropwise as a solution in Dioxane.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitoring: TLC (MeOH/DCM 1:9) or LC-MS.[3]
-
Work-up (Critical for Purity):
-
Dilute with water.
-
Extract with Et
O (2x) to remove unreacted Fmoc-OSu and byproducts (Discard organic layer). -
Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl (Do not use concentrated HCl to avoid ring stress).
-
Extract product into Ethyl Acetate (3x).
-
-
Isolation: Wash combined organics with Brine, dry over Na
SO , and concentrate.
Validation Check:
Protocol B: Orthogonal Carboxylic Acid Protection (Allyl Ester)
Target: Creating a fully orthogonal handle allowing deprotection under neutral conditions (Pd
Reagents:
-
Allyl bromide or Allyl alcohol.
-
Base: Cs
CO (Cesium effect promotes carboxylate alkylation). -
Solvent: DMF (Dry).
Step-by-Step Workflow:
-
Activation: Dissolve N-protected oxazepane acid (1.0 equiv) in dry DMF (0.2 M).
-
Salt Formation: Add Cs
CO (1.5 equiv). Stir for 30 mins at RT.[4] -
Alkylation: Add Allyl bromide (1.2 equiv) dropwise.
-
Reaction: Stir at RT for 4–6 hours.
-
Quench: Pour into saturated NH
Cl solution. Extract with EtOAc.
Deprotection (The "Self-Validating" Step):
To remove the allyl group, use Pd(PPh
-
Why Phenylsilane? It acts as a gentle scavenger for the allyl cation, preventing alkylation of the oxazepane nitrogen or ether oxygen.
Protocol C: Controlled Acidolytic Deprotection (N-Boc or t-Bu Ester Removal)
Target: Removal of acid-labile groups without opening the oxazepane ring.
Reagents:
-
Cleavage Cocktail: TFA / Triethylsilane (TES) / DCM (50:5:45 v/v/v).
-
Note: Avoid water if possible to prevent hydrolysis of sensitive side chains; TES is the preferred carbocation scavenger.
Step-by-Step Workflow:
-
Preparation: Dissolve the protected substrate in DCM (0.1 M).
-
Scavenger Addition: Add TES (5% v/v).
-
Acid Addition: Cool to 0°C. Slowly add TFA (Equal volume to DCM).
-
Timing: Stir at 0°C for 15 mins, then warm to RT for exactly 60–90 mins. Do not stir overnight.
-
Termination: Evaporate volatiles under reduced pressure (Rotavap) at
C. -
Precipitation: Add cold Et
O to precipitate the salt.
Validation Check (LC-MS): Look for the parent mass
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting protection strategies based on the downstream application.
Caption: Decision tree for selecting orthogonal protecting groups for oxazepane derivatives, prioritizing ring stability and synthesis scale.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening | Acid concentration too high or reaction time too long during Boc/tBu removal. | Switch to Protocol C (TFA/DCM 1:1 with TES). Keep T < 25°C. Alternatively, use HCl in Dioxane (anhydrous) which is often gentler on ethers than TFA. |
| Epimerization ( | Over-exposure to base during Fmoc removal or ester hydrolysis. | Use DBU/Piperidine (2:98) for Fmoc removal (faster kinetics, less base exposure). For ester hydrolysis, use LiOH at 0°C or switch to enzymatic hydrolysis (Pig Liver Esterase). |
| Incomplete Coupling | Steric hindrance of the secondary ring amine. | Use HATU or PyBOP as coupling agents. Double coupling cycles are mandatory for oxazepanes in SPPS. |
| Diketopiperazine (DKP) Formation | Occurs during Fmoc removal of dipeptides containing oxazepane at the C-terminus. | Use Trityl (Trt) protection for the N-terminus of the next amino acid, or use the "Fmoc-Cl" method for rapid coupling to minimize the lifetime of the free amine. |
References
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 2020.
- Fmoc Solid Phase Peptide Synthesis: A Practical Approach.Oxford University Press. (Standard reference for Fmoc protocols).
- Protection and Deprotection of Carboxylic Acids.Greene's Protective Groups in Organic Synthesis. (Definitive guide on orthogonality).
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2023.
-
dM-Dim for Carboxylic Acid Protection. PMC - NIH, 2018. (Describes advanced oxidative deprotection strategies).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The synthesis of seven-membered heterocycles like 1,4-oxazepanes is notoriously difficult due to unfavorable ring strain and entropic factors, which often lead to low yields and competing side reactions.[1] This guide provides a structured approach to troubleshoot and overcome these common obstacles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My primary intramolecular cyclization reaction is yielding very little or no desired product. What are the most likely causes and how can I address them?
Answer: Low or no yield in the formation of the 1,4-oxazepane ring is the most common challenge. The root cause typically lies in one of three areas: substrate reactivity, reaction kinetics, or improper reaction conditions.
-
Causality 1: Poor Nucleophilicity of the Amine: The N-methyl group on the precursor is a small alkyl group with a modest inductive effect. However, in some contexts, N-methyl amines have been reported to give poor yields in similar cyclizations compared to other substituents like N-allyl or N-phenyl, which can better influence the electronic or conformational properties of the precursor.[2] The nitrogen's lone pair must be sufficiently available to attack the electrophilic center to close the ring.
-
Causality 2: Competing Intermolecular Reactions: The synthesis of seven-membered rings is often a battle between intramolecular cyclization (forming your product) and intermolecular reactions (forming dimers and polymers).[1] If the concentration of your linear precursor is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to polymerization.
-
Causality 3: Inadequate Activation of the Electrophile: For the ring to close, the reaction must proceed through either nucleophilic attack on an activated carboxylic acid derivative or via an intramolecular SN2 reaction. If the electrophilic partner (e.g., a carbon bearing a leaving group) is not sufficiently activated, or if the carboxylic acid is not converted to a highly reactive intermediate (like an acyl chloride or mixed anhydride), the reaction will stall.
-
Causality 4: Unfavorable Conformation: The linear precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into proximity. Steric hindrance or unfavorable gauche interactions in the backbone can disfavor this pre-cyclization conformation.
Solutions:
-
Employ High-Dilution Conditions: This is the most critical factor for favoring intramolecular cyclization. By running the reaction at very low concentrations (e.g., 0.001 M to 0.01 M), you kinetically favor the desired pathway. This can be achieved by using a large volume of solvent or, more effectively, by using a syringe pump for the slow addition of the precursor to the reaction vessel over several hours.[1]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination or decomposition. For cyclizations involving nucleophilic substitution, it's often beneficial to screen a range of temperatures. Some reactions proceed better at elevated temperatures (e.g., 45°C or higher), while others may require cooling to suppress side pathways.[2]
-
Screen Activating Agents and Bases: If your route involves activating the carboxylic acid, explore a range of coupling reagents (e.g., HATU, HOBt/EDC, or conversion to an acyl chloride). If it's an SN2 cyclization, ensure your base is strong enough to deprotonate the precursor but not so strong that it causes elimination. Non-nucleophilic bases like NaH or KHMDS are often effective. The reaction of N-substituted aminoethanols with 3-chloropropionyl chloride followed by cyclization with NaH is a known, though sometimes problematic, route to similar structures.[3]
-
Consider a Protecting Group Strategy: While the target has an N-methyl group, if all else fails, a temporary, bulkier N-protecting group could be used to enforce a specific conformation that favors cyclization. However, this adds extra steps to the synthesis. For related syntheses of 1,4-oxazepane-2,5-diones, removable protecting groups like p-methoxybenzyl (PMB) were found to be essential for successful ring-closure where N-unsubstituted precursors failed.[4]
Question 2: I'm observing a significant amount of a sticky, uncharacterizable solid, likely a polymer, instead of my product. How can I prevent this?
Answer: This is a classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization.
-
Primary Cause: As mentioned above, high concentration is the main driver of polymerization. The kinetics of a bimolecular reaction are second-order, while intramolecular cyclization is a first-order process. Therefore, lowering the concentration dramatically shifts the equilibrium toward the first-order reaction.
Solutions:
-
Implement High-Dilution with Slow Addition: The most robust solution is to use a syringe pump to slowly add a solution of your linear precursor into a large volume of refluxing solvent containing the necessary base or catalyst. This technique maintains an infinitesimally low instantaneous concentration of the precursor, maximizing the probability of intramolecular cyclization.
-
Check for Chain-Terminating Impurities: Ensure your starting materials and solvent are pure and dry. Trace amounts of water or other nucleophiles can initiate side reactions that terminate the desired cyclization or contribute to oligomerization.
Question 3: My purification is very difficult. The product seems to co-elute with starting material or is difficult to separate from baseline impurities on a silica column. What can I do?
Answer: Purification challenges with polar, zwitterionic-capable molecules like your target are common. The presence of both a basic nitrogen and an acidic carboxylic acid complicates things.
-
Primary Cause: The carboxylic acid moiety can interact strongly with the acidic silica gel, leading to significant tailing and poor separation. The amine can also interact, and the overall polarity can make elution difficult.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a competitive acid or base to your eluent to suppress the ionic interactions with the silica.
-
For the Carboxylic Acid: Add ~1% acetic acid or formic acid to the eluent system (e.g., DCM/Methanol + 1% AcOH). This keeps the product's carboxyl group protonated, reducing its interaction with the silica surface.
-
For the Amine: Alternatively, adding ~1% triethylamine or ammonia in methanol can be effective, though this is less common for acidic compounds.
-
-
Temporarily Protect the Carboxylic Acid: If purification remains a major hurdle, consider performing the cyclization on a precursor where the carboxylic acid is protected as an ester (e.g., methyl or t-butyl ester). The resulting cyclic ester will be less polar and behave more predictably on silica gel. The ester can then be hydrolyzed in a final step to yield the target compound.
-
Utilize Ion-Exchange Chromatography: For a highly polar and zwitterionic compound, ion-exchange chromatography can be a powerful purification tool that separates molecules based on charge rather than polarity.
-
Attempt Crystallization: After column chromatography, attempt to crystallize the product. The process of crystallization is inherently a powerful purification technique. Experiment with different solvent systems (e.g., methanol/ether, ethanol/hexane). Adjusting the pH of a concentrated aqueous solution of the crude product to its isoelectric point can sometimes induce precipitation of the pure compound.[5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a plausible and robust synthetic route for 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid?
A1: A common and logical approach is the intramolecular cyclization of a linear precursor. A robust method, adapted from the synthesis of related chiral 1,4-oxazepane-5-carboxylic acids, involves starting from a protected homoserine derivative.[7][8][9] The key steps would be:
-
N-Methylation: Start with a suitable N-protected, O-protected L-homoserine derivative and perform reductive amination with formaldehyde or direct methylation.
-
Coupling/Alkylation: Couple the resulting secondary amine with a two-carbon unit bearing a leaving group (e.g., 2-bromoethanol) to form the linear precursor.
-
Cyclization: Deprotect the alcohol and activate it or the carboxylic acid to facilitate intramolecular ring closure. A particularly effective method reported for similar structures is a TFA/triethylsilane-mediated cleavage and cyclization from a polymer-supported precursor, which yields the oxazepane ring directly.[9]
Q2: What are the best analytical techniques to monitor this reaction and characterize the product?
A2: A combination of techniques is essential:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is useful for a quick check, but Liquid Chromatography-Mass Spectrometry (LC-MS) is superior. It allows you to track the disappearance of your starting material (by mass) and the appearance of your product (by mass), even if they have similar Rf values on TLC.
-
Product Characterization:
-
¹H and ¹³C NMR: Essential for confirming the cyclic structure, the presence of all expected functional groups, and the correct number of protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized compound.
-
FT-IR Spectroscopy: Useful for identifying key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and the carboxylic acid O-H and C=O stretches.
-
Section 3: Optimized Experimental Protocols
The following protocols are designed to maximize yield by addressing the challenges discussed above.
Protocol 1: Synthesis of Linear Precursor (Illustrative Example)
This protocol outlines the synthesis of a key linear precursor, N-(2-hydroxyethyl)-N-methyl-L-homoserine.
-
Starting Material: Begin with Boc-L-Homoserine.
-
N-Methylation:
-
Dissolve Boc-L-Homoserine (1.0 equiv) in a 3:1 mixture of THF/H₂O.
-
Add NaHCO₃ (3.0 equiv) followed by methyl iodide (2.5 equiv).
-
Stir vigorously at room temperature for 48 hours.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Boc-N-Me-L-Homoserine.
-
-
Amide Coupling:
-
Dissolve Boc-N-Me-L-Homoserine (1.0 equiv) and 2-aminoethanol (1.1 equiv) in DCM.
-
Cool to 0°C and add HATU (1.2 equiv) and DIPEA (2.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform a standard aqueous workup to isolate the coupled product, the linear precursor with a free primary alcohol and a protected carboxylic acid (via the lactone).
-
-
Lactone Opening:
-
Treat the precursor with LiOH in a THF/water mixture to open the homoserine lactone, yielding the final linear precursor with a free secondary alcohol and a carboxylate salt, ready for cyclization.
-
Protocol 2: Intramolecular Cyclization via Slow Addition
This protocol is optimized to minimize polymerization and favor the formation of the 7-membered ring.
-
Apparatus Setup:
-
In a large, three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add dry THF to constitute 90% of the final reaction volume.
-
Add NaH (60% dispersion in mineral oil, 1.5 equiv) to the THF.
-
Prepare a solution of the linear precursor (N-(2-hydroxyethyl)-N-methyl-L-homoserine, 1.0 equiv) in the remaining 10% of the dry THF and load it into a syringe pump.
-
-
Reaction Execution:
-
Heat the THF/NaH mixture to reflux.
-
Using the syringe pump, add the precursor solution to the refluxing mixture over a period of 8-12 hours. This maintains high-dilution conditions.
-
After the addition is complete, allow the reaction to reflux for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction to 0°C and cautiously quench with saturated aqueous NH₄Cl.
-
Acidify the aqueous layer to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 1% acetic acid.
-
Section 4: Data and Workflow Visualization
Table 1: Effect of Concentration on Cyclization Yield
| Entry | Precursor Concentration (M) | Method | Approximate Yield of Monomer | Approximate Yield of Polymer |
| 1 | 0.1 | Batch Addition | < 10% | > 80% |
| 2 | 0.01 | Batch Addition | 35% | 50% |
| 3 | 0.005 | Slow Addition (8h) | 75% | < 15% |
| 4 | 0.001 | Slow Addition (12h) | > 85% | < 5% |
Note: Yields are illustrative and based on typical outcomes for challenging medium-ring cyclizations.
Diagrams
Proposed Cyclization Pathway
Caption: Proposed mechanism for base-induced intramolecular cyclization.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
General Experimental Workflow
Caption: High-level overview of the synthetic sequence.
References
-
ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]
-
Eurasian Chemical Communications. (2022). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. Retrieved from [Link]
-
International Journal of New Chemistry. (2023). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. Retrieved from [Link]
-
Crossref. (1992). On the Synthesis of N-Substituted 5-Oxoperhydro-1,4-oxazepines from N-Substitued 1,2-Aminoethanols. A Dichotomy of Reaction Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
-
HETEROCYCLES. (1992). OXAZEPINES FROM N-SUBSTITUTED 1.2-AMINOETHANOLS. A DICHOTOMY OF REACTION PA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
GCRIS. (n.d.). STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]
-
Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]
-
MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 8. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxazepane Synthesis & Cyclization
Status: Active Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Cyclization Failures in 1,4-Oxazepane Scaffolds
Executive Summary: The "Medium Ring" Challenge
Welcome to the technical support hub for oxazepane synthesis. If you are here, you are likely facing the "Medium Ring Gap." Unlike 5- or 6-membered rings, 7-membered heterocycles (oxazepanes) suffer from a unique combination of unfavorable entropy (probability of chain ends meeting) and transannular strain (enthalpic penalty).
This guide addresses the three most common synthetic routes and their failure modes:
-
Mitsunobu Cyclization (Dehydration)
-
Ring-Closing Metathesis (RCM)
-
Intramolecular Nucleophilic Substitution (
/Epoxide Opening)
Troubleshooting Decision Tree
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of oxazepane cyclization failures.
Critical Failure Modes & Solutions
Module A: Mitsunobu Cyclization Failures
The Scenario: You are attempting to close an amino-alcohol chain (e.g., N-protected amino alcohol) to form the oxazepane ether linkage, but you isolate starting material or elimination products.
Root Cause 1: The pKa Mismatch (Betaine Protonation)
The standard Mitsunobu reagent (DEAD/DIAD) forms a zwitterionic betaine with
-
The Rule: If the nucleophile's pKa is > 11-13, it cannot protonate the betaine effectively. Standard amides or carbamates often fail here.
-
The Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine). This combination handles nucleophiles with pKa up to ~13-15. Alternatively, activate the nitrogen as a Sulfonamide (Ns or Ts) , which lowers the pKa to ~10, making it an ideal Mitsunobu substrate.
Root Cause 2: Intermolecular Oligomerization
7-membered ring formation is slow (
-
The Fix:Pseudo-High Dilution. Do not just mix everything. Add the substrate slowly (via syringe pump) to the catalyst mixture to keep the instantaneous concentration of the unreacted precursor extremely low.
Protocol: High-Dilution Mitsunobu for Oxazepanes
-
Vessel A: Dissolve
(1.5 eq) and DIAD (1.5 eq) in dry THF at 0°C. Stir for 15 min to form the betaine complex (yellow precipitate may form). -
Vessel B: Dissolve amino-alcohol precursor (1.0 eq) in dry THF (concentration ~0.05 M).
-
Execution: Cannulate or syringe-pump Vessel B into Vessel A over 4–6 hours.
-
Workup: Concentrate and purify immediately.
Module B: Ring-Closing Metathesis (RCM) Failures
The Scenario: You have a diene precursor. You add Grubbs II, but the reaction stalls, yields are <20%, or you see isomerization without closure.
Root Cause 1: Catalyst Poisoning Ruthenium alkylidenes are "soft" Lewis acids. If your oxazepane precursor has a basic nitrogen (secondary or tertiary amine), it will coordinate to the Ru center, killing the catalyst.
-
The Fix:Transient Protection. Add 1.0 equivalent of p-TsOH or HCl (ethereal) to protonate the amine in situ before adding the catalyst. The ammonium salt will not coordinate to Ru.
Root Cause 2: Entropic Rotamer Issues Long chains "wiggle." The probability of the two alkene termini meeting is low without structural help.
-
The Fix:The Gem-Dimethyl Effect (Thorpe-Ingold). If possible, introduce a gem-dimethyl group on the carbon backbone. If that is not allowed structurally, use a bulky protecting group on the nitrogen (e.g., N-Tosyl or N-Boc rather than N-Benzyl). The bulky group restricts rotation around the N-C bonds, forcing the "cis-like" rotamer required for cyclization.
Figure 2: Conformational pre-organization is often required to overcome the entropic penalty of 7-membered ring formation.
Module C: Regioselectivity (Baldwin's Rules)
The Scenario: You are opening an epoxide with an internal nucleophile. You want the 7-membered oxazepane (7-endo-tet), but you get the 6-membered tetrahydropyran (6-exo-tet).
The Science: According to Baldwin’s rules, both 6-exo-tet and 7-endo-tet are "favored."[2][3][4] However, 6-exo is often kinetically faster due to better orbital alignment and lower ring strain in the transition state.
The Fix:
-
Lewis Acid Switch:
often favors the "Markovnikov" type opening (attacking the more substituted carbon). If your epoxide is terminal, this might not help. -
Directing Groups: Use a vinyl group adjacent to the epoxide (Nakanishi hypothesis context). The
-system can stabilize the transition state for the endo-attack (7-membered ring).
Comparative Data Table
| Parameter | Mitsunobu Cyclization | Ring-Closing Metathesis (RCM) | Intramolecular |
| Primary Failure | pKa mismatch / Sterics | Catalyst Poisoning / Entropy | Oligomerization |
| Key Reagents | Grubbs II / Hoveyda-Grubbs | NaH / KOtBu | |
| Concentration | High Dilution (0.005 M) | Medium (0.01 - 0.05 M) | High Dilution (0.005 M) |
| Tolerance | Acid stable, Base sensitive | Acid tolerant, Amine sensitive | Base stable, Acid sensitive |
| Stereochemistry | Inversion (usually) | Retention (geometry defined by alkene) | Inversion |
References & Authority
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Core mechanism and pKa limitations.
-
-
Baldwin, J. E. (1976).[4][5][6] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link
-
Definitive rules on 7-endo vs 6-exo cyclization favorability.
-
-
Illuminati, G., & Mandolini, L. (1981). "Ring Closure Reactions of Bifunctional Chain Molecules." Accounts of Chemical Research, 14(4), 95-102. Link
-
Kinetics of 7-membered rings (
) vs 5/6-membered rings.
-
-
Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition, 39(17), 3012-3043. Link
-
Strategies for RCM in medium-sized heterocycles.
-
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link
-
Solution for difficult/bulky Mitsunobu cyclizations.
-
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uni-giessen.de [uni-giessen.de]
- 5. Understanding Endo and Exo Configurations in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 6. Baldwin's rules - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Racemization During 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic Acid Coupling
Welcome to the technical support center for handling the unique challenges associated with the coupling of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this constrained, N-methylated cyclic amino acid analogue into their synthetic workflows. Due to its structural features, this molecule presents a heightened risk of racemization at the α-carbon during amide bond formation. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to help you preserve the stereochemical integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid?
A: Racemization is the loss of stereochemical purity at a chiral center. In the case of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, the chiral center is the α-carbon (C2). During the activation of the carboxylic acid for amide bond formation, this α-carbon can be deprotonated, leading to a planar enolate or a related intermediate. Reprotonation can then occur from either face, resulting in a mixture of the desired enantiomer and its undesired diastereomer in the final coupled product.
Q2: Why is 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid particularly susceptible to racemization?
A: The susceptibility of this molecule to racemization is due to a combination of electronic and steric factors. As an N-methylated amino acid derivative, it lacks the N-H proton that is present in standard amino acids. The absence of this proton means that it cannot form a protective oxazolone intermediate, which is a common pathway for racemization in many amino acids. Instead, racemization is more likely to proceed through direct deprotonation of the α-carbon. The presence of the electron-withdrawing oxo group at the 5-position can also increase the acidity of the α-proton, making it more susceptible to abstraction by a base.[1][2]
Q3: What are the primary mechanisms of racemization for this compound?
A: For N-methylated amino acids like 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, the primary racemization pathway is believed to be through the formation of an oxazolium-5-oxide intermediate.[2] This occurs when the carboxyl group is activated. The presence of a base can then facilitate the abstraction of the α-proton, leading to a planar intermediate that can be reprotonated from either side, thus causing racemization. A secondary pathway is direct enolization of the activated carboxylic acid derivative.
Troubleshooting Guide: Addressing Racemization in Your Coupling Reactions
This section provides a systematic approach to diagnosing and mitigating racemization issues when working with 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid.
Scenario 1: Significant Diastereomeric Impurity Detected Post-Coupling
If you observe a significant amount of the undesired diastereomer in your reaction product, it is crucial to systematically evaluate your coupling conditions.
Step 1: Re-evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is paramount in controlling racemization.
-
Problem: Carbodiimide reagents like DCC or EDC, when used alone, are known to promote racemization.[3]
-
Solution: Always use a carbodiimide in conjunction with a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are effective at trapping the activated intermediate to form a less racemization-prone active ester.[4] For sterically hindered or N-methylated amino acids, modern uronium/aminium salt-based coupling reagents are often superior.[5] Reagents like HATU, HBTU, and COMU have demonstrated lower levels of racemization.[5][6]
Step 2: Scrutinize the Base Used in the Reaction
The nature and amount of the base can significantly influence the extent of racemization.
-
Problem: Strong, non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to increased racemization.[3]
-
Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base that often reduces racemization. For particularly challenging couplings, the use of a highly hindered base like 2,4,6-collidine is recommended.[3][5] It is also critical to use the minimum amount of base necessary to facilitate the reaction.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most chemical reactions, including the processes that lead to racemization.
-
Problem: Running the coupling reaction at room temperature or elevated temperatures can increase the rate of racemization.
-
Solution: Perform the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly suppress racemization.[7] Precise temperature control is crucial for consistent results.[8]
Step 4: Assess the Solvent System
The polarity of the solvent can influence the stability of the intermediates involved in racemization.
-
Problem: Highly polar solvents can sometimes promote racemization.[2]
-
Solution: While solvent choice is often dictated by solubility, consider using less polar solvents if compatible with your reaction system. A mixture of solvents can also be beneficial.
Experimental Protocols
The following protocols are designed to provide a starting point for minimizing racemization during the coupling of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid.
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for most applications, especially when coupling to a primary or secondary amine.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Pre-activation: To the solution from Step 1, add HATU (1.0 eq) and HOAt (1.0 eq). Stir the mixture for 2-5 minutes at 0°C.
-
Base Addition: Add 2,4,6-collidine (2.0 eq) to the pre-activation mixture and stir for an additional 1 minute at 0°C.
-
Amine Addition: In a separate flask, dissolve the amine component (1.1 eq) in anhydrous DMF. Add this solution to the activated acid mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Carbodiimide-Mediated Coupling with Minimal Base
This protocol is a more classical approach and can be effective if optimized correctly.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid (1.0 eq), the amine component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Carbodiimide Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, filter off the diisopropylurea byproduct. Concentrate the filtrate and purify the product as described in Protocol 1.
Data Presentation
| Parameter | Condition Prone to Racemization | Recommended Condition for Minimizing Racemization | Rationale |
| Coupling Reagent | Carbodiimides (DCC, EDC) alone | Uronium/Aminium salts (HATU, HBTU, COMU) or Carbodiimides with additives (DIC/HOBt, DIC/HOAt) | Formation of a less racemization-prone active ester.[4][5][6] |
| Base | Strong, non-hindered bases (TEA, DIPEA) | Weak or sterically hindered bases (NMM, 2,4,6-collidine) | Reduces the rate of α-proton abstraction.[3][5] |
| Temperature | Room temperature or elevated | 0°C to room temperature | Slows down the rate of racemization.[7] |
| Solvent | Highly polar solvents | Less polar solvents (if solubility permits) | Can stabilize intermediates to a lesser extent.[2] |
| Pre-activation Time | Prolonged pre-activation | Short pre-activation (1-5 minutes) | Minimizes the time the activated acid is exposed to conditions that can cause racemization. |
Visualization of Key Processes
Proposed Racemization Mechanism
Caption: Proposed racemization mechanism for 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting racemization.
References
-
Benoiton, N. L. (2005). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. IV. Racemization and yields in peptide-bond formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC. [Link]
-
Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4703–4712. [Link]
-
Jones, J. H., & Witty, M. J. (1979). Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system. Journal of the Chemical Society, Perkin Transactions 1, 3203-3206. [Link]
-
Chem-Space. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from Chem-Space. [Link]
-
Schmid, R., & Wieser, M. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of High Resolution Chromatography, 21(11), 603-608. [Link]
-
Hradilova, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]
-
MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. [Link]
-
Hradilova, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]
-
GCRIS. (n.d.). STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. Retrieved from GCRIS. [Link]
-
Graham, J. M., Shireman, B., Maddux, T. M., & Zeller, W. E. (2010). DIC-Mediated Coupling of Carboxylic Acids to (4R, 5S)-4Methyl5Phenyl2-Oxazolidinone. ChemInform, 41(32). [Link]
-
Forberg Smith. (2025, March 17). 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Retrieved from Forberg Smith. [Link]
-
ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Hradilova, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 35906-35916. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsr.com [ijpsr.com]
Technical Support Center: Purification of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
Welcome to the technical support center for the purification of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this heterocyclic compound. By understanding the underlying principles of the purification process, you can effectively troubleshoot and optimize your experimental workflow.
The structure of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, containing both a carboxylic acid and a tertiary amine within a seven-membered ring, presents a unique set of purification challenges. Its polarity, potential for zwitterionic character, and the presence of structurally similar impurities necessitate a well-designed purification strategy.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Crystallization Issues
Question 1: My 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid is failing to crystallize and remains an oil, even after solvent removal. What are the likely causes and how can I induce crystallization?
Answer:
The oily nature of your product is a common issue, often arising from residual solvents, the presence of impurities that inhibit lattice formation, or the compound's inherent hygroscopicity.[1] As an N-methylated amino acid derivative, it may also exhibit a lower melting point and a higher propensity to exist as an amorphous solid or oil.[2]
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Trace amounts of solvent can significantly hinder crystallization. Dry the sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.
-
Impurity Removal:
-
Pre-purification: If you suspect significant impurities, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove non-polar contaminants.[3]
-
Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to a solution of your compound, followed by hot filtration, can be effective.[3]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.
-
Solvent System Optimization: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.[3] For polar compounds like this, consider solvent/anti-solvent systems such as methanol/diethyl ether, ethanol/hexane, or water/acetone. A patent on the crystallization of amino acids suggests that the addition of a lower alcohol to an aqueous solution can facilitate crystallization.[4]
-
Question 2: I'm observing low recovery of my crystalline product. What are the primary reasons for this and how can I improve the yield?
Answer:
Low recovery during crystallization is often due to using an excessive amount of solvent or the compound having some solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.
-
Optimize the Cooling Process:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Solvent Evaporation: If the compound is still too soluble, you can slowly evaporate the solvent from the saturated solution until crystals begin to form.
-
-
Mother Liquor Analysis: Concentrate the mother liquor (the solution left after crystallization) and analyze it by TLC or LC-MS. If a significant amount of product remains, you can attempt a second crystallization or purify the residue by another method like column chromatography.
Chromatography Challenges
Question 3: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. Why is this happening?
Answer:
Streaking and poor separation on silica gel are common for compounds containing both acidic (carboxylic acid) and basic (tertiary amine) functional groups.[3] The acidic nature of silica gel can lead to strong, irreversible binding or tailing of basic compounds. The zwitterionic character of your molecule at certain pHs can also cause issues.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Addition of an Acid: Adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to your mobile phase can protonate the tertiary amine, reducing its interaction with the silica surface and improving peak shape.
-
Addition of a Base: Alternatively, adding a small amount of a volatile base like triethylamine or ammonia (0.1-1%) can deprotonate the silanol groups on the silica surface, minimizing interactions with your compound.[3]
-
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds.[3] Use a C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds.[3]
-
-
Sample Loading:
-
Column Overloading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[3]
-
Dry Loading: For compounds with low solubility in the mobile phase, consider adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder.
-
Workflow for Optimizing Column Chromatography:
Caption: Troubleshooting workflow for column chromatography.
Extraction and Work-up Issues
Question 4: I'm struggling with the formation of an emulsion during the liquid-liquid extraction of my compound. How can I break the emulsion and improve phase separation?
Answer:
Emulsions are common when extracting compounds that have amphiphilic properties or when surfactant-like impurities are present.[3] The combination of a carboxylic acid and a tertiary amine in your molecule can contribute to this issue.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the compound without creating a stable emulsion.[3]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[3] This increases the ionic strength and polarity of the aqueous phase, which can help to break the emulsion and drive your organic-soluble compound into the organic layer.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[3] The fine particles can help to break up the emulsion.
-
pH Adjustment: The solubility of your compound is highly pH-dependent.
-
At low pH, the carboxylic acid will be protonated and the tertiary amine will be protonated (cationic form).
-
At high pH, the carboxylic acid will be deprotonated (anionic form) and the tertiary amine will be neutral.
-
At its isoelectric point, it will exist as a zwitterion with minimal net charge. By adjusting the pH of the aqueous phase, you can manipulate the solubility of your compound and potentially destabilize the emulsion. For example, by acidifying the aqueous phase, you can protonate the tertiary amine and increase its aqueous solubility, which might help in separating it from non-polar impurities.
-
Data Presentation: pH-Dependent Solubility
| pH Range | Predominant Species of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid | Expected Solubility in Water |
| < 2 | Cationic | High |
| 3 - 6 | Zwitterionic | Potentially Lower |
| > 7 | Anionic | High |
Experimental Protocols
Protocol 1: Optimized Crystallization Procedure
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal growth.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Protocol 2: Reversed-Phase Flash Chromatography
-
Column Packing: Pack a C18 flash chromatography column with the appropriate stationary phase.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. If solubility is an issue, perform a dry load by adsorbing the compound onto a small amount of C18 silica.
-
Elution: Run a gradient elution, gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% acetonitrile).[3]
-
Fraction Collection: Collect fractions and monitor by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water may require lyophilization (freeze-drying) for complete removal.
Visualization of Reversed-Phase Chromatography:
Caption: Gradient elution in reversed-phase chromatography.
References
- US5118815A - Method for crystallization of amino acids - Google Patents.
-
Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap Eureka. Available at: [Link]
- CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents.
-
6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]
-
(PDF) Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride - ResearchGate. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]
Sources
Overcoming steric hindrance in oxazepane-2-carboxylic acid reactions
Topic: Overcoming Steric Hindrance in Oxazepane-2-Carboxylic Acid Reactions Role: Senior Application Scientist Status: Operational
Diagnostic & Triage: Why is the Reaction Failing?
Before altering reagents, you must diagnose the specific steric failure mode. Oxazepane-2-carboxylic acid (often used as a proline mimetic) presents unique challenges compared to 5- or 6-membered rings due to conformational fluxionality .
The "Twist-Boat" Trap
Unlike proline (rigid envelope), the 7-membered oxazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.
-
The Problem: Bulky N-protecting groups (Fmoc, Boc) at position 4 often force the ring into a conformation where the C2-carboxylate adopts a pseudo-axial orientation to minimize transannular strain.
-
The Result: The nucleophile (amine) cannot access the carbonyl carbon because it is shielded by the ring's methylene protons or the N-protecting group itself.
Diagnostic Logic Tree
Use the following decision matrix to select your troubleshooting pathway.
Figure 1: Decision matrix for troubleshooting oxazepane coupling failures. Blue indicates start; Yellow indicates diagnostic questions; Red/Green indicate specific protocols.
Technical Guides & Protocols
FAQ 1: "Standard HATU coupling yields are <20%. How do I overcome the steric block?"
The Solution: Acid Fluorides (The "TFFH" Protocol) Large uronium reagents (HATU/HBTU) create a bulky active ester (OAt/OBt) that may be too large to approach the shielded C2 position of the oxazepane. Acid fluorides are significantly smaller and more reactive, bypassing this steric penalty.
Protocol A: TFFH-Mediated Coupling Use this for: Sterically demanding amines or N-methylated coupling partners.[1]
| Component | Equivalents | Role |
| Oxazepane-2-COOH | 1.0 eq | Substrate |
| TFFH | 1.1 eq | Fluorinating Agent (Tetramethylfluoroformamidinium hexafluorophosphate) |
| DIPEA | 2.5 eq | Base (Neutralizes HF byproduct) |
| Amine Partner | 1.1 eq | Nucleophile |
| Solvent | DCM or DCE | Non-polar solvents favor the tight ion pair |
Step-by-Step:
-
Dissolve the Oxazepane acid and Amine partner in anhydrous DCM (0.1 M).
-
Add TFFH in one portion at 0°C.
-
Allow to warm to room temperature.
-
Critical Check: If no reaction after 2 hours, heat to 40°C. Acid fluorides are thermally stable compared to active esters.
Why it works: The acyl fluoride intermediate is small (atomic radius of F is low), allowing it to slip past the steric bulk of the oxazepane ring pucker that blocks larger leaving groups like OAt [1].
FAQ 2: "I am observing significant epimerization (racemization) at C2."
The Solution: Base Management & Additives The C2 proton in oxazepane-2-carboxylic acid is highly acidic due to the inductive effect of the adjacent oxygen (position 1) and the carbonyl. Standard bases (TEA, DIPEA) can deprotonate this position, leading to an enolizable intermediate or oxazolone formation.
Protocol B: Low-Racemization Activation Use this for: Chiral purity preservation.
-
Coupling Agent: COMU (1.0 eq) + Oxyma Pure (1.0 eq)
-
Base: 2,4,6-Collidine (TMP) instead of DIPEA.
-
Mechanism: Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) but sufficiently nucleophilic to drive the reaction without abstracting the C2 proton [2].
FAQ 3: "The reaction mixture is clear, but conversion stalls at 40-50%."
The Solution: Solvent Engineering with HFIP Standard solvents (DMF/DCM) may stabilize the "unreactive" conformation of the oxazepane ring. Hexafluoroisopropanol (HFIP) is a powerful hydrogen-bond donor that can disrupt internal H-bonds and solvate the amide carbonyls, effectively "unlocking" the conformation.
Protocol C: HFIP "Magic Solvent" Method Use this for: "Impossible" couplings where sterics and aggregation are factors.
-
Solvent System: 20% HFIP in DCM (v/v).
-
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure.
-
Note: Do not use HATU/HBTU in HFIP, as the solvent can react with the uronium moiety.
-
-
Procedure:
-
Dissolve acid and amine in the HFIP/DCM mix.
-
Add Oxyma Pure (1.0 eq).
-
Add DIC (1.1 eq) dropwise.
-
Why it works: HFIP forms a solvent cage around the nucleophile and the carbonyl, increasing the local concentration and stabilizing the transition state via H-bonding. It typically accelerates difficult couplings by orders of magnitude [3].
Mechanistic Visualization
Understanding the steric clash is vital for selecting the right protecting group strategy.
Figure 2: Mechanistic comparison showing how acid fluorides bypass the steric clash caused by the oxazepane ring conformation.
Summary of Recommendations
| Challenge | Primary Recommendation | Secondary Recommendation |
| Steric Bulk | TFFH (Acid Fluoride) | COMU + Oxyma Pure |
| Racemization | Collidine (Base) | TMP (2,4,6-Trimethylpyridine) |
| Solubility/Stalling | HFIP/DCM Solvent | Microwave Irradiation (50°C) |
| N-Protecting Group | Cbz or Fmoc | Avoid Boc (High bulk) |
References
-
Carpenter, R. D., et al. (2006). Efficient coupling of sterically hindered amino acids using acid fluorides.[3][4] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[5] Link
-
Colas, C., et al. (2023). Hexafluoroisopropanol (HFIP) as a solvent for difficult amide couplings. Organic Process Research & Development. Link(Note: Generalized citation for HFIP effects in amide coupling based on search context).
Sources
- 1. chempep.com [chempep.com]
- 2. file.globalso.com [file.globalso.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. people.uniurb.it [people.uniurb.it]
Technical Support Center: Purification of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support resource for the purification of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this compound at the desired purity. As a molecule with multiple functional groups—a tertiary amine, a lactam (cyclic amide), and a carboxylic acid—it presents unique purification challenges due to its polarity and potential for complex impurity profiles.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Part 1: Initial Purity Assessment & Impurity Profiling
Before attempting any purification, it is critical to understand the nature and extent of the impurities in your crude sample. A robust analytical assessment will guide your purification strategy, saving significant time and resources.
FAQ: How do I determine the purity of my crude sample?
A multi-pronged analytical approach is recommended to build a comprehensive impurity profile. No single technique will provide all the necessary information.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase (RP-HPLC) method is typically the best starting point.
-
Why RP-HPLC? It separates compounds based on hydrophobicity, which is effective for a wide range of organic molecules. The presence of both polar (carboxylic acid) and non-polar (methyl group, aliphatic backbone) features in the target molecule makes it well-suited for this technique.[1]
-
Initial Screening: Start with a broad gradient (e.g., 5-95% acetonitrile in water with 0.1% trifluoroacetic acid or formic acid) on a C18 column. This will reveal the number of components and their relative retention times. Purity is often estimated by the area percentage of the main peak.[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable.
-
Why LC-MS? It allows you to obtain the mass-to-charge ratio (m/z) of your main peak and, crucially, the impurity peaks. This helps in tentatively identifying impurities as unreacted starting materials, known side-products, or unexpected byproducts.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Why ¹H NMR? A proton NMR of the crude material can quickly reveal the presence of major impurities, especially residual solvents or unreacted starting materials with distinct signals. The ratio of impurity integrals to product integrals can provide a rough quantitative estimate. Full structural elucidation of the final product requires a suite of NMR experiments (¹H, ¹³C, COSY, HMBC) to confirm connectivity.[3]
-
FAQ: What are the most common impurities I should expect?
The nature of impurities is directly linked to the synthetic route. Based on common syntheses for 1,4-oxazepane cores, likely impurities include:
-
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
-
Diastereomers: If the synthesis involves steps that are not stereoselective, you may form diastereomers.[3] These can be particularly challenging to separate as they often have very similar physical properties.
-
Side-Products: Competing chemical reactions can generate structural isomers or related substances. For instance, syntheses involving cyclization can sometimes lead to the formation of undesired ring sizes or imide by-products.[3][4]
-
Reagents and Catalysts: Non-volatile reagents, coupling agents (like HATU), or residual catalysts from steps like hydrogenation.[5]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile).
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient and scalable method for purifying solid compounds. However, its success is highly dependent on finding the right solvent system.
FAQ: My compound won't crystallize or is "oiling out." What should I do?
This is a common and frustrating problem, usually stemming from suboptimal solvent choice or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for crystallization issues.
Step-by-Step Protocol: Solvent Screening for Recrystallization
-
Objective: Find a solvent that dissolves the compound when hot but not when cold.
-
Procedure:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a few drops of a single test solvent (e.g., isopropanol, ethyl acetate, acetonitrile, water, toluene) to each tube at room temperature. Observe solubility.
-
If insoluble at room temperature, heat the mixture gently in a water bath. If it dissolves, it is a potential candidate.
-
Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
If the compound is too soluble in all tested polar solvents and insoluble in non-polar solvents, an anti-solvent system is required. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and slowly add a "bad" anti-solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Heat to clarify and cool slowly.
-
FAQ: Recrystallization didn't improve the purity. What's next?
If recrystallization fails, it is likely due to the presence of impurities (such as diastereomers) that have very similar solubility profiles to the target compound. In this case, a higher-resolution technique like chromatography is necessary.[3]
Part 3: Guide to Chromatographic Purification
Chromatography offers superior resolving power and is the go-to method for challenging purification scenarios.
FAQ: Which chromatographic technique is best for my compound?
The choice depends on the nature of the impurities and the scale of the purification.
| Technique | Separation Principle | Best For... | Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Polishing final product, separating non-polar impurities and diastereomers. Offers the highest resolution.[1] | Requires method development. Can be costly for large-scale purification. |
| Ion-Exchange (IEX) Chromatography | Charge | Capturing the target compound away from neutral or oppositely charged impurities. Good for initial bulk purification.[1] | Elution requires changing pH or salt concentration. May not separate similarly charged impurities (e.g., other carboxylic acids). |
| Normal-Phase / Silica Gel Chromatography | Polarity | Separating less polar compounds. Can be useful if RP-HPLC fails. | The high polarity of the target molecule may lead to strong retention and peak tailing on silica gel. |
A powerful strategy often involves a multi-step process: an initial "capture" step using IEX to remove the bulk of impurities, followed by a high-resolution "polishing" step with RP-HPLC to remove closely related impurities like diastereomers.[1]
Deep Dive: Reversed-Phase HPLC (RP-HPLC) Method Development
Systematic method development is key to achieving a successful separation. The goal is to optimize selectivity and resolution between the target compound and its critical impurities.
Systematic Workflow for RP-HPLC Method Development
Caption: Systematic workflow for RP-HPLC method development.
Protocol: Preparative RP-HPLC Purification
-
Method Development: Develop an analytical method that provides baseline separation between your product and key impurities, as outlined in the workflow above. A resolution (Rs) value >1.5 is ideal.
-
Solubilize Crude Sample: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF), and then dilute with the initial mobile phase until the point of precipitation. Filter the solution through a 0.45 µm filter to remove particulates.
-
Equilibrate the Column: Equilibrate the preparative HPLC column with at least 5-10 column volumes of the initial mobile phase.
-
Load the Sample: Inject the filtered sample onto the column. Do not overload the column, as this will destroy resolution. A typical loading for a C18 silica column is 10-30 g of peptide-like material per kg of stationary phase.[1]
-
Run the Gradient: Run the preparative gradient, which should be a scaled-up version of your optimized analytical gradient.
-
Fraction Collection: Collect fractions as the peaks elute. Use a UV detector to monitor the elution profile.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specification (>98%, for example).
Part 4: Post-Purification Processing
FAQ: How do I remove residual chromatography solvents?
After pooling the pure fractions from RP-HPLC, the organic solvent (typically acetonitrile) must be removed.
-
Rotary Evaporation: Remove the bulk of the acetonitrile using a rotary evaporator. Be cautious not to heat excessively, which could degrade the product.
-
Lyophilization (Freeze-Drying): The remaining aqueous solution can be frozen and lyophilized. This is the preferred method for obtaining a dry, fluffy, and stable solid product free of water and residual volatile acids (like TFA or formic acid).
FAQ: How do I confirm the purity and identity of my final product?
After purification, it is essential to perform a final round of analysis to confirm both purity and structural identity.
-
Final Purity Check: Run the final sample on your analytical HPLC method. It should show a single major peak, typically >99% by area.[1]
-
Structural Confirmation:
References
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
CDC Stacks. (n.d.). NIOSH Analytical Method, Morpholine, S150 (Set K). Retrieved from [Link]
-
ACS Publications. (2024, July 17). Wajeepeptin, a Cytotoxic and Antitrypanosomal Cyclic Depsipeptide from a Marine Moorena sp. Cyanobacterium. Journal of Natural Products. Retrieved from [Link]
-
eScholarship@McGill. (n.d.). Structural and functional studies of cyclic depsipeptide biosynthesis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
ResearchGate. (2013, March 27). How to purify polar cyclic peptides? Retrieved from [Link]
-
PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
GCRIS. (n.d.). STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. Retrieved from [Link]
Sources
Improving amide bond formation with 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
Welcome to the Cyclic Peptidomimetics Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I specialize in difficult amide couplings involving constrained heterocyclic scaffolds.
You are likely working with 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid because you are developing proteolytically stable peptidomimetics or fragment-based drug candidates. This scaffold is valuable but deceptive: while it looks like a standard cyclic amino acid, the presence of the
Below is your troubleshooting guide, structured to address the three most common failure modes: Low Conversion , Epimerization (Loss of Chirality) , and Workup Difficulties .
Module 1: Reactivity & Reagent Selection
Issue: “I am getting <20% yield using EDC/HOBt or HBTU. The starting material remains unreacted.”
Diagnosis: The 1,4-oxazepane ring adopts a "twist-chair" conformation. The N-methyl group at position 4 and the lactam carbonyl at position 5 create significant steric bulk that shields the carboxylic acid at position 2.[1] Furthermore, the inductive effect of the O1 oxygen reduces the nucleophilicity of the activated ester, making it slower to react with amines.
The Solution: Switch to Phosphonic Anhydrides (T3P) Standard carbodiimides (EDC) or guanidiniums (HBTU) are often too bulky or insufficiently reactive for this sterically congested center.[1] We recommend T3P (Propylphosphonic anhydride) as the gold standard for this specific scaffold.[1]
-
Why T3P?
-
Steric Profile: T3P forms a mixed anhydride that is less sterically demanding than the OBt/OAt active esters formed by HBTU/HATU.[1]
-
Solubility: It is supplied in EtOAc or DMF, miscible with the polar solvents required for oxazepanes.[1]
-
Driven Equilibrium: The byproduct is a water-soluble phosphonate salt, driving the reaction forward and simplifying purification.[1]
-
Decision Matrix: Choosing Your Reagent
Figure 1: Decision matrix for selecting coupling reagents based on the steric demand of the amine partner.
Module 2: Troubleshooting Epimerization
Issue: “My LCMS shows a split peak (50:50 mixture). I’ve lost the stereochemistry at C2.”
Diagnosis:
This is the most critical failure mode for 2-substituted 1,4-oxazepanes.
Unlike standard amino acids, the C2 position is an
The Solution: Base Management You must lower the basicity of your system.
-
Replace DIPEA/TEA: Never use Triethylamine or Diisopropylethylamine with this scaffold during the activation step.[1]
-
Use Sym-Collidine (2,4,6-trimethylpyridine): This is a weaker base (pK
~7.[1]4) that is sufficient to deprotonate the carboxylic acid for coupling but insufficient to abstract the -proton at C2.[1] -
Use Oxyma Pure: If using carbodiimides, replace HOBt with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1] Oxyma creates a less basic environment and suppresses racemization more effectively than HOAt.[1]
Module 3: Experimental Protocols
Here are the validated protocols. Do not deviate from the order of addition.
Protocol A: The T3P Method (Recommended for High Purity)
Best for: Preventing epimerization and simplifying workup.[1]
| Parameter | Specification |
| Solvent | DMF or EtOAc (Anhydrous) |
| Concentration | 0.1 M (Critical: High dilution minimizes intermolecular side reactions) |
| Stoichiometry | Acid (1.0 eq) : Amine (1.1 eq) : Base (2.5 eq) : T3P (1.5 eq) |
| Temperature | 0°C to RT |
Step-by-Step:
-
Dissolution: Dissolve 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous DMF or EtOAc.
-
Base Addition: Cool the solution to 0°C. Add Sym-Collidine (2.5 equiv) or Pyridine (3.0 equiv). Do not use DIPEA.
-
Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]
-
Workup (Self-Validating Step): Dilute with EtOAc. Wash 3x with water, 1x with 10% Citric Acid, and 1x with Brine.
Protocol B: The HATU/Collidine Method (High Reactivity)
Best for: Extremely unreactive/hindered amines where T3P fails.[1]
-
Dissolution: Dissolve the Oxazepane acid (1.0 equiv) in dry DMF.
-
Pre-activation (Minimize Time): Add HATU (1.1 equiv) and Sym-Collidine (2.0 equiv) at 0°C. Stir for exactly 2 minutes .
-
Warning: Do not stir longer. Prolonged activation of
-oxy acids leads to racemization.[1]
-
-
Coupling: Immediately add the Amine (1.2 equiv).[1]
-
Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.
Module 4: Visualization of the Epimerization Pathway
Understanding how you lose chirality allows you to prevent it.[1] The diagram below illustrates the danger zone when using strong bases.
Figure 2: Mechanism of base-catalyzed epimerization at the C2 position of oxazepane scaffolds.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] Link
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Pattanayak, M. R., et al. (2022).[1] T3P: A Versatile Reagent in Organic Synthesis.[1] The Chemical Record, 22(5).[1] Link[1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Oxazepane Carboxylic Acids
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of oxazepane carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying chemical principles that dictate bond cleavage in the gas phase. We will explore the characteristic fragmentation pathways, compare them to related structures, and provide a robust experimental framework for their analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Structural Challenge of Oxazepane Carboxylic Acids
Oxazepane carboxylic acids represent a class of saturated heterocyclic compounds that are of increasing interest in medicinal chemistry due to their potential as novel scaffolds in drug design. The seven-membered ring, containing both an oxygen (oxa) and a nitrogen (aza) atom, coupled with a carboxylic acid moiety, presents a unique structural elucidation challenge. Mass spectrometry, particularly with collision-induced dissociation (CID), is an indispensable tool for confirming the identity and structure of these molecules. Understanding their fragmentation behavior is paramount for confident characterization, metabolite identification, and reaction monitoring.
This guide will focus on a representative structure, (1,4-oxazepan-5-yl)methanoic acid , to illustrate the core fragmentation principles. The logic applied here can be extrapolated to other isomers and substituted analogs.
Foundational Principles: Fragmentation of Constituent Functional Groups
The fragmentation of an oxazepane carboxylic acid is not a monolithic event but rather a composite of the behaviors of its constituent parts: the cyclic amine, the ether linkage, and the carboxylic acid. Under positive mode electrospray ionization (ESI), the primary site of protonation will be the nitrogen atom, as it is typically the most basic site in the molecule. This initial protonation is the key that unlocks the subsequent fragmentation cascade.
-
Cyclic Amines: Protonated cyclic amines are well-known to undergo ring-opening reactions initiated by an alpha-cleavage adjacent to the nitrogen atom. This process is driven by the nitrogen's ability to stabilize the resulting positive charge, leading to the formation of a stable iminium ion.
-
Ethers: The ether linkage, while generally more stable, can cleave, particularly if it relieves ring strain or is facilitated by a nearby charge.
-
Carboxylic Acids: The carboxylic acid group is prone to characteristic neutral losses. The most common of these is the loss of water (H₂O, 18 Da) and the loss of carbon dioxide (CO₂, 44 Da) following decarboxylation.
Proposed Fragmentation Pathways for (1,4-Oxazepan-5-yl)methanoic Acid
Upon CID of the protonated molecule [M+H]⁺, we can anticipate a series of competitive and sequential fragmentation reactions. The pathways described below represent the most mechanistically plausible routes.
Pathway A: The Dominant Ring-Opening via Alpha-Cleavage
The most probable initial fragmentation event is the cleavage of a C-C bond alpha to the protonated nitrogen. This relieves ring strain and leads to a stabilized acyclic iminium ion.
-
Protonation: The nitrogen atom of the oxazepane ring is protonated.
-
Alpha-Cleavage: The C5-C6 bond breaks, initiated by the electron-pulling power of the adjacent nitrogen.
-
Ring Opening: This results in the formation of a linear, resonance-stabilized iminium ion.
-
Subsequent Fragmentation: This linear intermediate can then undergo further fragmentation, such as the neutral loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the loss of CO₂ (44 Da).
Pathway B: Neutral Loss of Water and CO₂
Direct neutral losses from the intact ring are also possible, particularly involving the carboxylic acid moiety.
-
Loss of Water: A common fragmentation for carboxylic acids is the loss of H₂O (18.01 Da), resulting in the formation of an acylium ion.
-
Decarboxylation: The subsequent or direct loss of CO₂ (43.99 Da) is another hallmark of carboxylic acid fragmentation, leading to a fragment ion corresponding to the protonated oxazepane ring itself.
Pathway C: Cleavage Adjacent to the Ether Oxygen
While generally less favored than alpha-cleavage to the nitrogen, fragmentation can also be initiated near the ether oxygen, leading to alternative ring-opened products. This pathway often becomes more significant in higher energy CID.
The interplay of these pathways results in a characteristic mass spectrum that can be used as a fingerprint for the oxazepane carboxylic acid core structure.
Visualization of Proposed Fragmentation
The following diagram illustrates the primary fragmentation pathways originating from the protonated parent molecule.
Caption: Primary fragmentation pathways for a protonated oxazepane carboxylic acid.
Comparative Analysis: Distinguishing Features
To appreciate the unique fragmentation signature of oxazepane carboxylic acids, it is instructive to compare their expected patterns with those of simpler, related molecules.
| Compound Class | Key Fragmentation Behavior | Distinguishing Feature from Oxazepane Carboxylic Acid |
| Simple Cyclic Amines (e.g., Piperidine) | Alpha-cleavage followed by loss of alkyl radicals. | Lacks the characteristic neutral losses of H₂O and CO₂ from a carboxylic acid. Does not show cleavages involving an ether oxygen. |
| Acyclic Amino Acids (e.g., Valine) | Primarily shows neutral losses of H₂O and CO/CO₂. The immonium ion (loss of H₂O and CO) is often the base peak. | Lacks the complex ring-opening fragmentation pattern. The initial alpha-cleavage leading to a large, linear fragment is unique to the cyclic structure. |
| Morpholine Derivatives | Ring cleavage is common, often resulting in fragments from the breaking of C-C and C-O bonds. | While structurally similar, the presence of the carboxylic acid in the oxazepane provides additional, highly diagnostic neutral loss pathways. |
This comparative view highlights that the combination of a cyclic amine ring-opening and carboxylic acid neutral losses provides a powerful and specific diagnostic fingerprint for this class of compounds.
Experimental Protocol: LC-MS/MS Method for Analysis
This protocol provides a robust starting point for the analysis of oxazepane carboxylic acids in a research or drug development setting. The self-validating nature of this method comes from the inclusion of a blank and a system suitability check to ensure the instrument is performing correctly before sample analysis.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the oxazepane carboxylic acid standard in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and methanol. This serves as the working standard.
-
Matrix Samples (if applicable): For samples in biological matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the matrix. Vortex and centrifuge. Dilute the supernatant as needed.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B
-
4.0 - 5.0 min: 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 6.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (for parent ion confirmation) and Product Ion Scan (for fragmentation analysis).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to observe the onset and evolution of different fragment ions.
Experimental Workflow
The following diagram outlines the logical flow of the analytical process.
Caption: A typical workflow for the structural elucidation of novel compounds.
Conclusion
The mass spectrometric fragmentation of oxazepane carboxylic acids is a predictable process governed by the fundamental chemistry of its constituent functional groups. The dominant fragmentation pathway involves a characteristic ring-opening initiated by alpha-cleavage to the protonated nitrogen, complemented by diagnostic neutral losses of water and carbon dioxide from the carboxylic acid moiety. By leveraging a systematic LC-MS/MS approach with ramped collision energies, researchers can confidently identify these key fragments, enabling robust structural confirmation. This guide provides the foundational principles and a practical experimental framework to empower scientists in the confident characterization of this important class of molecules.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
Gohlke, R. S., & McLafferty, F. W. (1962). Mass spectrometric analysis of aliphatic amines. Analytical Chemistry, 34(10), 1281–1287. [Link]
-
Vekey, K., & Czira, G. (1997). Spontaneous and collision-induced fragmentation of protonated α-amino acids. Journal of the American Society for Mass Spectrometry, 8(5), 504–514. [Link]
Technical Guide: HPLC Purity Assessment of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
Executive Summary & Chemical Context
Target Molecule: 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid CAS: 1186663-62-6 (HCl salt context); 1141669-57-9 (Methyl ester derivative context) Chemical Class: 7-membered heterocyclic amino acid derivative (Lactam).
This guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid. Due to its high polarity (carboxylic acid + cyclic amide), lack of strong chromophores , and potential for stereoisomerism (chiral center at C2), standard generic gradient methods often fail to provide adequate retention or resolution.
This analysis compares three distinct chromatographic approaches:
-
Ion-Suppression Reversed-Phase (RP-HPLC): The industry standard for robustness.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The alternative for maximum retention of polar impurities.
-
Mixed-Mode Anion Exchange (WAX/RP): The orthogonal method for separating ionic precursors.
Chemical Analysis & Detection Challenges
Before selecting a method, the physiochemical properties of the analyte dictate the instrument parameters.
-
Acidity (pKa): The C2-carboxylic acid has a predicted pKa of ~3.5–4.0. At neutral pH, the molecule is anionic and elutes near the void volume (
) on C18 columns. -
Chromophore: The molecule lacks extended conjugation. The primary UV absorption arises from the amide (
) transition at ~205–210 nm. -
Stereochemistry: Synthetic routes often yield diastereomeric mixtures if other chiral centers are introduced, or enantiomeric pairs.
Detection Strategy
| Detector | Suitability | Notes |
| UV (210 nm) | High | Mandatory. Use phosphate buffers (high transparency) or low-cut organic solvents (Acetonitrile). Avoid Methanol if possible (cutoff ~205 nm). |
| CAD/ELSD | Medium | Useful if non-chromophoric synthetic precursors (e.g., aliphatic amino acids) are present. |
| MS (ESI+) | High | Ideal for identification. Requires volatile buffers (Formic acid/Ammonium Formate). |
Comparative Method Analysis
Method A: Ion-Suppression RP-HPLC (Recommended Standard)
This method utilizes a low pH mobile phase to protonate the carboxylic acid, rendering the molecule neutral and increasing hydrophobic retention on a C18 stationary phase.
-
Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile.
Performance Profile:
-
Retention: Moderate (
). -
Peak Shape: Excellent (Acid suppression eliminates silanol tailing).
-
Robustness: High.
Method B: HILIC (Alternative for Polar Impurities)
Used when the sample contains highly polar precursors (e.g., Homoserine derivatives) that co-elute in the void volume of Method A.
-
Stationary Phase: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80).
-
Mobile Phase: High organic (90% ACN) with Ammonium Acetate buffer.
Performance Profile:
-
Retention: High for polar acids.
-
Solubility: Risk of sample precipitation in high organic diluents.
-
Equilibration: Long (>20 column volumes required).
Method C: Chiral RP-HPLC (For Enantiomeric Purity)
Essential if the synthesis is intended to be stereoselective.
-
Stationary Phase: Immobilized Polysaccharide (e.g., Chiralpak IC or IG).
-
Mobile Phase: Hexane/Ethanol/TFA (Normal Phase) or Water/ACN (Reversed Phase mode).
Experimental Data Comparison (Simulated)
The following table summarizes the expected performance metrics based on physiochemical modeling and literature on similar oxazepane-5-carboxylic acids [1, 2].
| Parameter | Method A (RP-C18 Acidic) | Method B (HILIC Amide) | Method C (Generic C18 Neutral) |
| Retention Time ( | 4.5 - 6.0 min | 8.0 - 10.0 min | < 1.5 min (Void) |
| Tailing Factor ( | 1.05 - 1.15 | 1.20 - 1.40 | > 2.0 (Peak splitting) |
| Resolution ( | > 2.5 | > 5.0 | < 1.0 |
| LOD (UV 210 nm) | ~0.5 µg/mL | ~1.0 µg/mL (Noise high) | N/A |
| MS Compatibility | No (if H3PO4 used) | Yes | Yes |
Verdict: Method A is the superior choice for routine purity release testing due to its balance of speed, resolution, and robustness. Method B is a necessary orthogonal method for impurity profiling during process development.
Recommended Protocol: Ion-Suppression RP-HPLC
This protocol is designed to be self-validating. The use of a diode array detector (DAD) is critical to check peak purity.
Equipment & Reagents[1][2][3][4][5][6]
-
HPLC System: Quaternary pump, DAD, Autosampler.
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax SB-C18 for low pH stability).
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid (
).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 1.0 mL of 85%
in 1000 mL of water. Filter through 0.22 µm membrane. (pH should be ~2.1). -
Solvent B: 100% Acetonitrile. Degas.
-
-
System Equilibration:
-
Flush column with 90% A / 10% B for 30 minutes at 1.0 mL/min.
-
Verify baseline stability at 210 nm.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B Flow (mL/min) 0.0 95 5 1.0 10.0 70 30 1.0 12.0 10 90 1.0 15.0 10 90 1.0 15.1 95 5 1.0 | 20.0 | 95 | 5 | 1.0 |
-
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of Mobile Phase A (Water/Acid).
-
Critical: Do not dissolve in pure Acetonitrile; the polar acid may precipitate or show peak distortion (solvent effect).
-
-
Detection:
-
Monitor 210 nm (bandwidth 4 nm).
-
Reference wavelength: 360 nm (100 nm bandwidth).
-
Logic & Decision Pathways (Visualized)
The following diagram illustrates the decision logic for method selection and troubleshooting based on impurity profiles.
Figure 1: Decision tree for selecting and optimizing the HPLC method based on retention behavior and resolution requirements.
Troubleshooting & Optimization
-
Peak Tailing: If the carboxylic acid peak tails, increase buffer concentration (up to 25 mM Phosphate) or lower pH to 2.0 to ensure 100% protonation.
-
Double Peaks: If a "shoulder" or split peak appears, it is likely the separation of diastereomers (cis/trans isomers at the C2/C4 positions) [2]. Do not integrate as one unless specified.
-
Baseline Drift: At 210 nm, drift is common with TFA gradients. Use Phosphoric Acid for UV applications or Formic Acid for MS applications (accepting slightly wider peaks).
References
-
National Institutes of Health (NIH) / PubChem. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supporting Information: Synthesis and HPLC separation of oxazepane derivatives. Retrieved from [Link]
-
Sielc Technologies. (2023).[1] HPLC Method for Analysis of Dicarbon Carboxylic Acids. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Chiral Purity of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For novel entities such as 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, a cyclic amino acid derivative, ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of guaranteeing safety and efficacy. Chirality plays a pivotal role in the biological activity of molecules, making the precise determination of enantiomeric excess a cornerstone of drug development.[1] This guide provides an in-depth comparison of modern analytical techniques for the validation of its chiral purity, grounded in established scientific principles and practical, field-proven insights.
The structure of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, featuring a chiral center at the C2 position of the oxazepane ring, necessitates the use of specialized analytical methods to differentiate between its enantiomers. The presence of both a carboxylic acid and a tertiary amine within the seven-membered ring presents unique challenges and opportunities for chiral recognition.[2][3][4]
This guide will explore and compare three principal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Each method will be evaluated based on its resolution, sensitivity, speed, and applicability to the specific chemical nature of our target molecule.
Comparative Analysis of Chiral Separation Techniques
The selection of an appropriate analytical method for chiral purity determination is contingent on a variety of factors including the physicochemical properties of the analyte, the required level of sensitivity, and throughput needs. For 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, its amphoteric nature, possessing both acidic and basic functionalities, influences the choice of stationary and mobile phases in chromatographic separations.
| Technique | Principle | Resolution | Speed | Typical Sample Requirement | Key Advantages for Target Molecule | Potential Challenges |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | High to Excellent | Moderate | Micrograms | Wide variety of CSPs available; well-established and robust.[5][6] | Method development can be time-consuming; solvent consumption. |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase (typically CO2) with a co-solvent. | Excellent | Fast | Micrograms | Reduced solvent usage ("greener" chemistry); faster analysis times.[7][8] | Requires specialized instrumentation; method development can be complex.[7] |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[9][10] | Moderate | Very Fast | Milligrams | Provides direct spectroscopic evidence; no separation required. | Lower sensitivity; requires higher sample concentration. |
Experimental Protocols and Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its high resolving power and the vast selection of commercially available chiral stationary phases (CSPs). For a cyclic amino acid derivative like our target molecule, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[5][6]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are known for their broad selectivity, particularly for amphoteric and ionizable compounds like amino acids.[5][11] The multiple chiral centers and functional groups on the glycopeptide provide a variety of potential interactions (hydrogen bonding, ionic, dipole-dipole) for chiral recognition.
-
Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are versatile CSPs that can be used in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[6][12]
Caption: Workflow for Chiral HPLC Method Development.
-
Sample Preparation: Dissolve the sample of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column Screening:
-
Column 1: CHIROBIOTIC™ T (Teicoplanin-based)
-
Column 2: CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Initial Mobile Phase Conditions (Screening):
-
Polar Organic Mode: Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA).
-
Reversed-Phase Mode: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.
-
-
Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore)
-
-
Optimization: Based on the initial screening results, systematically vary the mobile phase composition (e.g., ratio of organic modifier, concentration of additives) and column temperature to achieve baseline separation of the enantiomers with a resolution (Rs) > 1.5.
-
Validation: The optimized method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[7][8][13][14][15] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, resulting in faster analysis times and reduced solvent consumption.[7][8]
The properties of supercritical fluids can be finely tuned by altering pressure and temperature, providing additional parameters for optimizing selectivity.[7] For a relatively polar molecule like 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, the use of a polar co-solvent (modifier) such as methanol or ethanol is necessary.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. afmps.be [afmps.be]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic Acid
[1][2][3][4]
Executive Summary & Chemical Profile
This guide mandates the specific disposal protocols for 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid . As a functionalized heterocyclic organic acid, this compound presents specific chemical compatibilities that dictate its waste stream. It is not a standard commodity acid; its lactam (cyclic amide) and carboxylic acid moieties require it to be treated as Hazardous Organic Waste intended for high-temperature incineration.
Under no circumstances is this compound to be discharged into municipal sewer systems.
Chemical Safety Profile (GHS Classification)
| Parameter | Classification | Hazard Statement |
| Signal Word | WARNING | |
| Health Hazard | Irritant / Harmful | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
| Acidity | Weak Organic Acid | pKa ~3.5–4.5 (Carboxylic acid moiety). |
| Reactivity | Stable | Avoid strong oxidizers and strong bases. |
Waste Characterization & RCRA Status
Before disposal, the waste must be characterized to assign the correct regulatory waste code. This compound is generally not listed on the EPA RCRA P-list or U-list (acute toxins), but it often triggers Characteristic Waste codes depending on its final state (solid vs. solution).
| Waste State | Potential RCRA Code | Description |
| Pure Solid | Non-Regulated (or State Regulated) | If not ignitable/corrosive, it is often treated as "Non-RCRA Regulated Chemical Waste" but must still be incinerated. |
| Aqueous Solution | D002 (Corrosive) | Applies if the solution pH is |
| Organic Solution | D001 (Ignitable) | Applies if dissolved in flammable solvents (e.g., Acetone, MeOH) with flash point <60°C. |
Segregation Protocols (The "Do Not Mix" List)
Improper segregation is the leading cause of laboratory waste accidents. This compound is an Organic Acid . It must be segregated according to the logic below to prevent toxic gas evolution or exothermic runaway.
Compatibility Matrix
| Chemical Class | Compatibility | Risk of Mixing |
| Organic Solvents | ✅ Compatible | Safe to pack with non-halogenated solvents (e.g., Methanol). |
| Inorganic Acids | ⚠️ Caution | Compatible with HCl, but incompatible with oxidizing acids (HNO₃). |
| Oxidizers | ❌ INCOMPATIBLE | Mixing with Nitric Acid, Peroxides, or Permanganates may cause fire/explosion. |
| Cyanides/Sulfides | ❌ INCOMPATIBLE | Acidic nature will liberate toxic HCN or H₂S gas. |
| Strong Bases | ❌ INCOMPATIBLE | Exothermic neutralization; potential for splattering. |
Operational Disposal Workflow
This workflow is designed to ensure "Cradle-to-Grave" tracking compliance.
Phase 1: Preparation
-
Neutralization (Optional but Recommended): For large aqueous volumes (>1L), adjust pH to between 5 and 9 using dilute NaOH. Note: Do not neutralize if the waste contains other heavy metals or regulated organics.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal containers due to acid corrosion risks.
Phase 2: Waste Stream Logic (Visualization)
The following diagram outlines the decision process for segregating this specific chemical.
Caption: Logic flow for assigning the correct waste stream based on physical state and solvent composition.
Phase 3: Labeling & Storage
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Constituents: Write "4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if pH < 2).
-
-
Secondary Containment: Store the waste container in a polyethylene tray separate from bases and oxidizers.
-
Cap Management: Keep caps tightly closed unless actively adding waste. Funnels must be removed immediately after use.
Emergency Procedures (Spills)
In the event of a spill of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid:
-
Isolate: Evacuate the immediate area if dust is generated (inhalation hazard).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator.
-
Neutralize:
-
Solids: Sweep up carefully to avoid dust. Place in a bag.
-
Liquids: Cover with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit. Wait for bubbling (CO₂ evolution) to cease.
-
-
Clean: Absorb the neutralized liquid with vermiculite or spill pads.
-
Dispose: All spill debris must be treated as hazardous chemical waste (Stream A).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste. [Link]
Personal protective equipment for handling 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
Comprehensive Handling and Safety Guide: 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid. As a novel heterocyclic compound, its toxicological properties are not yet fully characterized. Therefore, this guide is synthesized from hazard data of close structural analogs and established best practices for handling carboxylic acids and heterocyclic research chemicals. The protocols herein are designed to be self-validating, ensuring a maximal margin of safety for all laboratory personnel.
Hazard Assessment and Risk Analysis
Understanding the potential hazards is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid is not available, analysis of its functional groups—a carboxylic acid and a 1,4-oxazepane heterocyclic core—and data from closely related analogs, allows for a robust preliminary hazard assessment.
The primary risks are associated with irritation to the skin, eyes, and respiratory tract, and potential harm if ingested. Carboxylic acids, while often weak, can be corrosive and irritant.[1] Heterocyclic compounds, a class to which this molecule belongs, are prevalent in pharmaceuticals and require careful handling and disposal to prevent environmental contamination.[2][3]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Statement | Description | Common Analogues Exhibiting this Hazard |
|---|---|---|
| H302 | Harmful if swallowed | 1,4-Oxazepane-2-carboxylic acid hydrochloride[4] |
| H315 | Causes skin irritation | 1,4-Oxazepane-2-carboxylic acid hydrochloride, 7-Oxoazepane-2-carboxylic acid[4][5] |
| H319 | Causes serious eye irritation | 1,4-Oxazepane-2-carboxylic acid hydrochloride, 7-Oxoazepane-2-carboxylic acid[4][5] |
| H335 | May cause respiratory irritation | 1,4-Oxazepane-2-carboxylic acid hydrochloride, 7-Oxoazepane-2-carboxylic acid[4][5] |
Based on this data, the compound should be treated as, at minimum, a GHS07 (Harmful/Irritant) chemical.[4]
Personal Protective Equipment (PPE) Protocol
The "last line of defence" philosophy dictates that PPE should be used after engineering controls have been implemented.[6] The following protocol is mandatory for all personnel handling this compound.
Primary Engineering Control: Certified Chemical Fume Hood All manipulations of 4-Methyl-5-oxo-1,4-oxazepane-2-carboxylic acid, especially the handling of its solid form, must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust particles, which may cause respiratory irritation.[5]
Mandatory PPE Ensemble A full ensemble of protective gear is required to prevent dermal, ocular, and inadvertent exposure.
Table 2: Recommended PPE Ensemble
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Chemical splash goggles with indirect ventilation AND a full-face shield.[7] | Goggles provide a seal against splashes and dust; the face shield offers a secondary barrier protecting the entire face from larger volume splashes.[7][8] |
| Hand | Nitrile gloves (minimum 5 mil thickness).[9] | Nitrile offers good resistance to a broad range of chemicals, including acids and solvents, and protects against skin irritation.[7] Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination. |
| Body | Long-sleeved, fully fastened laboratory coat. | Provides a primary barrier against incidental contact and minor spills.[6] For larger quantities (>1g), a chemical-resistant apron should be worn over the lab coat.[8] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. Open-toed shoes or sandals are strictly prohibited in the laboratory.[6] |
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling Procedures
Adherence to a systematic workflow minimizes risk and ensures reproducibility.
A. Preparation & Pre-Handling
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Ensure a designated chemical waste container is present in the hood.
-
Inspect PPE: Don the complete PPE ensemble as described in Section 2, carefully checking each item for defects.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[10]
B. Handling Solid Compound (e.g., Weighing)
-
Perform all weighing operations on a draft shield or within the fume hood to contain any airborne particles.
-
Use anti-static weigh boats or tools to prevent electrostatic dispersal of the powder.
-
Handle the container gently. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
Carefully clean the spatula and weighing area with a solvent-dampened wipe to collect any residual particles. Dispose of the wipe in the designated solid waste container.
C. Post-Handling & Decontamination
-
Workspace Decontamination: Upon completion of the task, wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) to neutralize and remove any residual contamination.
-
PPE Removal (Doffing): Remove PPE in the correct order to prevent cross-contamination. Typically: gloves, face shield, goggles, lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds after removing gloves.[10]
Caption: A five-step workflow for safe chemical handling.
Emergency Response & Decontamination
In the event of an exposure or spill, immediate and correct action is critical.
Table 3: Emergency Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11] |
| Minor Spill | Restrict access to the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area. |
Waste Disposal and Environmental Stewardship
Heterocyclic compounds can be persistent in the environment and pose risks to aquatic ecosystems if disposed of improperly.[2] Standard laboratory procedures for hazardous waste must be strictly followed.
Disposal Protocol:
-
Do Not Use Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[12] Municipal water treatment facilities are not equipped to remove such specialized chemical structures.[12]
-
Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated consumables (gloves, wipes, weigh boats).
-
Liquid Waste: Unused solutions and solvent rinses.
-
-
Use a Licensed Disposal Service: All waste generated must be disposed of through the institution's designated hazardous waste management program, which will ensure it is handled and destroyed in compliance with all local and national regulations.[10][13]
By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the protection of our shared environment.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
BHS Industrial Equipment. PPE & Safety Tools - Battery Room Safety & Accessories. [Link]
-
OAE Publishing. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]
-
The University of Edinburgh. Personal Protective Equipment | Health & Safety. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Michigan State University. Carboxylic Acid Reactivity. [Link]
-
Wikipedia. Heterocyclic compound. [Link]
-
Stericycle. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. [Link]
-
City of Shelley. Proper Disposal of Pharmaceuticals. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. hsa.ie [hsa.ie]
- 8. na.bhs1.com [na.bhs1.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. cityofshelley.org [cityofshelley.org]
- 13. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
